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Core Science & Biosynthesis

Foundational

3-(Morpholinosulfonyl)pyridin-4-ol: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

Executive Summary In modern drug discovery, the rational design of small molecules relies heavily on the selection of multifunctional building blocks. 3-(Morpholinosulfonyl)pyridin-4-ol is a highly versatile, bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of small molecules relies heavily on the selection of multifunctional building blocks. 3-(Morpholinosulfonyl)pyridin-4-ol is a highly versatile, bifunctional scaffold that seamlessly integrates the metal-chelating and hinge-binding properties of the 4-hydroxypyridine/4-pyridone core with the ADME-enhancing characteristics of a morpholinosulfonyl vector. This whitepaper provides an in-depth analysis of its physicochemical profiling, structural dynamics, and a field-proven, self-validating synthetic methodology designed for high-yield isolation without the need for chromatographic purification.

Structural Dynamics & Physicochemical Profiling

Understanding the physicochemical behavior of 3-(Morpholinosulfonyl)pyridin-4-ol is critical for predicting its pharmacokinetic (PK) profile and target engagement capabilities. The compound possesses a highly polar surface area, mitigated by the lipophilic morpholine ring, making it an excellent candidate for fragment-based drug discovery (FBDD).

Quantitative Physicochemical Data

All quantitative data has been summarized below to facilitate rapid evaluation for computational modeling and lead optimization.

PropertyValueSignificance in Drug Design
Molecular Formula C₉H₁₂N₂O₄SCore elemental composition.
Molecular Weight 244.27 g/mol Ideal fragment size (<300 Da), allowing room for elaboration.
Exact Mass 244.0518 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area 88.11 ŲExcellent for oral bioavailability; limits blood-brain barrier (BBB) penetration.
Estimated LogP ~0.12Highly hydrophilic, ensuring excellent aqueous solubility.
H-Bond Donors (HBD) 1Provided by the enol (-OH) or pyridone (-NH) tautomer.
H-Bond Acceptors (HBA) 5Provided by the sulfonyl oxygens, morpholine oxygen, and pyridine nitrogen/carbonyl.
Rotatable Bonds 2High rigidity, minimizing entropic penalty upon target binding.
The Prototropic Tautomerism Phenomenon

The 4-hydroxypyridine core is not a static entity; it exists in a dynamic, solvent-dependent prototropic equilibrium with its 4-pyridone tautomer. In non-polar environments or the gas phase, the aromatic 4-hydroxypyridine form is favored. However, in polar protic environments—such as physiological aqueous conditions or polar enzyme active sites—the equilibrium shifts almost entirely toward the cross-conjugated 4-pyridone tautomer [2]. This tautomerization fundamentally alters the pharmacophore, converting a hydroxyl hydrogen-bond donor into an NH donor and a C=O acceptor, which must be accounted for during in silico docking studies.

Tautomerism OH 4-Hydroxypyridine Form • Aromatic System • H-Bond Donor (OH) • H-Bond Acceptor (N) Keto 4-Pyridone Form • Non-aromatic (Cross-conjugated) • H-Bond Donor (NH) • H-Bond Acceptor (C=O) OH->Keto Solvent-Dependent Tautomerization Morph Morpholinosulfonyl Vector • Solubilizing Group • Rigid SO2 Linker • Weak HBA (Ether O) Morph->OH C3 Position Morph->Keto C3 Position

Caption: Tautomeric equilibrium and structural vectors of 3-(Morpholinosulfonyl)pyridin-4-ol.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-(Morpholinosulfonyl)pyridin-4-ol requires precise control over reaction conditions to prevent unwanted side reactions. As documented in industrial purification troubleshooting guides, 4-chloropyridine-3-sulfonamides are highly susceptible to hydrolysis at the C4 position under aqueous basic conditions, yielding the corresponding 4-hydroxypyridine-3-sulfonamides [1]. We exploit this specific "degradation" pathway as a deliberate, high-yielding synthetic strategy.

Step 1: Sulfonamidation (Vector Installation)

Objective: Couple morpholine to the sulfonyl chloride without displacing the C4-chlorine.

  • Preparation: Dissolve 4-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂). Cool the mixture to 0°C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.

    • Causality: DIPEA is chosen as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. Using excess morpholine as the base would waste the nucleophile and risk premature nucleophilic aromatic substitution (SNAr) at the C4 position.

  • Nucleophilic Attack: Add morpholine (1.1 eq) dropwise. Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Validation: Analyze via LC-MS. The reaction is complete when the starting material is consumed, and the intermediate mass is observed. The intermediate will exhibit a distinct 3:1 isotopic pattern characteristic of a single chlorine atom at m/z 277/279 [M+H]⁺.

Step 2: SNAr Hydrolysis & Isoelectric Precipitation

Objective: Hydrolyze the C4-chloride to a hydroxyl group and isolate the pure product without chromatography.

  • Hydrolysis: Dissolve the crude 4-chloro-3-(morpholinosulfonyl)pyridine in a 1:1 mixture of 1,4-Dioxane and 2M aqueous NaOH (5.0 eq).

    • Causality: 1,4-Dioxane is selected as a water-miscible co-solvent that maintains the solubility of the chlorinated intermediate at 80°C, ensuring a homogenous reaction mixture during the biphasic SNAr hydrolysis.

  • Heating: Heat the mixture to 80°C for 12 hours. The hydroxide ion acts as the nucleophile, displacing the activated C4-chloride.

  • Isoelectric Precipitation (Critical Step): Cool the reaction to 0°C. Slowly add 1M HCl dropwise while monitoring the pH. Stop the addition when the pH reaches exactly 5.5–6.0.

    • Causality: The final product is amphoteric, possessing both a weakly acidic pyridone proton and a weakly basic pyridine nitrogen. Adjusting the pH to its isoelectric point (pI) neutralizes the molecule, drastically reducing its aqueous solubility and driving the precipitation of the pure product as a crystalline solid.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under a high vacuum.

Synthesis SM 4-Chloropyridine-3-sulfonyl chloride (Starting Material) Step1 Step 1: Sulfonamidation Reagents: Morpholine, DIPEA, DCM Conditions: 0°C to RT, 2h SM->Step1 Int1 Intermediate: 4-Chloro-3-(morpholinosulfonyl)pyridine Step1->Int1 Validated by LC-MS (M+H)+ = 277 Step2 Step 2: SNAr Hydrolysis Reagents: 2M NaOH (aq), 1,4-Dioxane Conditions: 80°C, 12h Int1->Step2 Workup Isoelectric Precipitation Adjust pH to 5.5 - 6.0 using 1M HCl Step2->Workup Hydrolysis of C-Cl bond Product 3-(Morpholinosulfonyl)pyridin-4-ol (Pure Target Compound) Workup->Product Filtration & Drying

Caption: Step-by-step synthetic workflow and self-validating isolation protocol.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The final product must show a mass shift from the chlorinated intermediate to m/z 245 [M+H]⁺. The complete disappearance of the 3:1 chlorine isotopic pattern confirms total hydrolysis.

  • Nuclear Magnetic Resonance (¹H NMR): When run in DMSO-d₆, the spectrum will display a characteristic broad singlet far downfield (typically between 11.0–12.0 ppm), corresponding to the highly deshielded pyridone NH / enol OH proton. The morpholine aliphatic protons will appear as two distinct multiplets around 3.1 ppm and 3.6 ppm.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). The isoelectric precipitation typically yields >98% purity without column chromatography.

Applications in Drug Development

The 3-(Morpholinosulfonyl)pyridin-4-ol scaffold is highly prized in medicinal chemistry for several reasons:

  • Kinase Hinge Binding: The pyridone core acts as an excellent bioisostere for phenols and anilines. It is frequently utilized to form bidentate hydrogen bonds with the backbone amides of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

  • Metalloenzyme Chelation: The adjacent oxygen and nitrogen atoms within the tautomeric network can act as a bidentate chelator for catalytic metal ions, making it a valuable fragment for targeting matrix metalloproteinases (MMPs) or epigenetic targets like Jumonji C (JmjC) domain-containing histone demethylases.

  • ADME Optimization Vector: The morpholine ring is a "privileged" moiety that improves aqueous solubility and modulates overall lipophilicity. By tying the basic morpholine nitrogen into a sulfonamide linkage, its basicity is neutralized, which is a proven strategy to mitigate off-target hERG channel toxicity while maintaining favorable pharmacokinetic properties.

References

Exploratory

Preclinical Pharmacokinetic Profiling and ADME Characterization of 3-(Morpholinosulfonyl)pyridin-4-ol

Executive Summary 3-(Morpholinosulfonyl)pyridin-4-ol is a highly specialized, privileged molecular scaffold frequently utilized in the rational design of targeted therapeutics, particularly in the development of interleu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Morpholinosulfonyl)pyridin-4-ol is a highly specialized, privileged molecular scaffold frequently utilized in the rational design of targeted therapeutics, particularly in the development of interleukin-1 receptor-associated kinase 4 (IRAK4) and salt-inducible kinase 2 (SIK2) inhibitors[1]. The strategic incorporation of the morpholine ring and the pyridine-4-ol core serves to finely tune the physicochemical properties of the parent drug, directly influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This technical guide delineates the authoritative, step-by-step methodologies required to evaluate the pharmacokinetic (PK) profile of 3-(Morpholinosulfonyl)pyridin-4-ol, focusing on intestinal permeability, hepatic metabolic stability, and bioanalytical quantification.

Structural Rationale & Physicochemical Properties

The pharmacokinetic behavior of 3-(Morpholinosulfonyl)pyridin-4-ol is dictated by its distinct functional groups:

  • Morpholine Ring: Acts as a critical PK/PD modulator. The presence of a weak basic nitrogen (pKa ~8.3) opposite an oxygen atom provides a balanced lipophilic–hydrophilic profile. This enhances aqueous solubility in the blood while maintaining sufficient lipophilicity to cross biological membranes, including the blood-brain barrier[2].

  • Pyridine-4-ol Core: Provides essential hydrogen-bond donor and acceptor sites, facilitating target engagement. The hydroxyl group also serves as a direct site for Phase II glucuronidation.

  • Sulfonyl Linker: An electron-withdrawing group that stabilizes the molecule against aggressive oxidative cleavage while directing metabolism toward the peripheral morpholine and pyridine rings.

Table 1: Predictive Pharmacokinetic & Physicochemical Parameters
ParameterPredictive Value / RangeMechanistic Rationale
Molecular Weight (MW) 244.27 g/mol Highly optimal for passive transcellular diffusion (adheres to Lipinski's Rule of 5).
LogP (Octanol/Water) 0.8 - 1.2Balanced lipophilicity provided by the morpholine ring, ensuring both solubility and permeability.
pKa (Basic Nitrogen) ~8.3Partially protonated at physiological pH (7.4), facilitating target binding while resisting ion-trapping.
Caco-2 Papp​ ( A→B ) >10×10−6 cm/s High permeability expected due to low MW and favorable LogP, indicating excellent oral bioavailability[3].
Hepatic Extraction Ratio ( EH​ ) Moderate (0.3 - 0.6)Susceptible to CYP3A4-mediated oxidation at the morpholine ring[4].

In Vitro ADME Profiling Methodologies

To establish a robust PK profile, experimental workflows must be self-validating. The following protocols detail the evaluation of intestinal absorption and hepatic clearance.

ADME_Workflow A 3-(Morpholinosulfonyl) pyridin-4-ol B Caco-2 Permeability (Absorption) A->B Intestinal Model C Liver Microsomes (Metabolic Stability) A->C Hepatic Model D LC-MS/MS Bioanalysis B->D Apical/Basolateral C->D Quenched Aliquots E PK Parameter Calculation D->E Conc. vs. Time

Caption: Integrated ADME workflow for evaluating absorption and metabolic stability.

Protocol A: Bidirectional Caco-2 Cell Permeability Assay

Causality & Logic: The Caco-2 cell line differentiates to form a polarized monolayer with tight junctions and brush border microvilli, mimicking the human enterocyte barrier[3]. Bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory to differentiate between passive diffusion and active efflux (e.g., P-glycoprotein mediated transport).

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed Caco-2 cells ( 1×105 cells/cm2 ) onto 1 µm polycarbonate Transwell® inserts. Culture for 21 days in DMEM supplemented with 10% FBS to ensure full differentiation and tight junction formation[3].

  • Monolayer Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only with inserts exhibiting a TEER > 250 Ω⋅cm2 .

  • Dosing: Prepare a 10 µM solution of 3-(Morpholinosulfonyl)pyridin-4-ol in Hank's Balanced Salt Solution (HBSS) at pH 7.4. Rationale: HBSS maintains physiological ion gradients necessary for active transporter function. Add to the apical chamber (for A→B ) or basolateral chamber (for B→A ).

  • Incubation & Kinetic Sampling: Incubate at 37°C in a 5% CO2​ atmosphere. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Immediately replace the extracted volume with fresh HBSS to maintain sink conditions.

  • Post-Assay Validation: Add Lucifer Yellow (a paracellular marker) to the donor chamber. A permeability of <1×10−6 cm/s confirms the monolayer remained intact during the assay.

  • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ).

Protocol B: Liver Microsomal Stability Assay (CYP450 Metabolism)

Causality & Logic: The morpholine ring is highly susceptible to Phase I oxidative metabolism, primarily driven by Cytochrome P450 (CYP) enzymes such as CYP3A4. Liver microsomes provide a concentrated subcellular fraction of these enzymes[4]. By supplementing with NADPH (the obligate electron donor for CYP450 reductase), we isolate Phase I intrinsic clearance ( CLint​ )[5].

Step-by-Step Methodology:

  • Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Combine microsomes (final protein concentration 0.5 mg/mL) with 1 µM 3-(Morpholinosulfonyl)pyridin-4-ol in a 96-well plate. Pre-incubate at 37°C for 5 minutes[5].

  • Reaction Initiation: Add 1 mM NADPH to initiate the oxidative reaction. Self-Validating Control: Maintain a parallel plate without NADPH to assess chemical instability or non-CYP degradation.

  • Kinetic Sampling: At 0, 5, 15, 30, and 45 minutes, transfer 30 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide)[5]. Rationale: The organic solvent instantly denatures the enzymes, quenching the reaction.

  • Centrifugation & Analysis: Centrifuge at 5500 rpm for 10 minutes to pellet precipitated proteins[5]. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( kel​ ) and half-life ( t1/2​ ).

Metabolic Pathways & Biotransformation

Understanding the metabolic fate of 3-(Morpholinosulfonyl)pyridin-4-ol is critical for predicting drug-drug interactions and toxicity. The morpholine ring is typically a site of oxidation, leading to ring opening or hydroxylation, while the pyridine-4-ol moiety is subject to direct Phase II conjugation.

Metabolic_Pathway Parent 3-(Morpholinosulfonyl) pyridin-4-ol CYP CYP3A4 / CYP1A2 Oxidation Parent->CYP Phase I Metabolism Phase2 UGT Glucuronidation (Phase II) Parent->Phase2 Direct Conjugation (-OH) M1 Morpholine Ring Hydroxylation CYP->M1 M2 Pyridine N-Oxidation CYP->M2 M1->Phase2 Conjugation M2->Phase2 Excretion Biliary & Renal Excretion Phase2->Excretion Clearance

Caption: Proposed Phase I and Phase II biotransformation pathways of 3-(Morpholinosulfonyl)pyridin-4-ol.

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of 3-(Morpholinosulfonyl)pyridin-4-ol from in vitro matrices requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes to ensure elution of both the polar pyridine core and any lipophilic metabolites.

Mass Spectrometry (ESI+ MRM Mode):

  • Ionization: Electrospray Ionization in positive mode (ESI+), exploiting the basic nitrogen of the morpholine ring for efficient protonation.

  • Transitions: Monitor the precursor ion [M+H]+ at m/z 245.0. The primary product ion for quantification is typically the cleavage of the morpholine ring (m/z 86.1) or the loss of the sulfonyl group.

References

  • Title: WO2019099926A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides Source: Google Patents URL
  • Source: ACS Chemical Neuroscience (NIH PMC)
  • Title: Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models Source: MDPI URL
  • Title: Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes Source: Springer Nature URL
  • Source: Protocols.

Sources

Foundational

Synthesis Pathways and Methodologies for 3-(Morpholinosulfonyl)pyridin-4-ol Derivatives: A Technical Guide

Executive Summary The 3-(morpholinosulfonyl)pyridin-4-ol scaffold is a highly specialized, versatile heterocyclic building block increasingly utilized in modern medicinal chemistry. Its unique physicochemical properties—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(morpholinosulfonyl)pyridin-4-ol scaffold is a highly specialized, versatile heterocyclic building block increasingly utilized in modern medicinal chemistry. Its unique physicochemical properties—combining the hydrogen-bonding capacity of the pyridin-4-ol core with the steric and electronic influence of the morpholinosulfonyl moiety—make it a privileged structure for designing targeted therapeutics. This whitepaper provides an authoritative, in-depth analysis of the synthesis pathways, mechanistic rationales, and optimized experimental protocols required to generate these derivatives with high yield and purity.

Pharmacological Significance

Derivatives of sulfonylpyridines and morpholinosulfonyl pyridines have demonstrated profound biological activity across multiple therapeutic areas [1]. Recent structure-activity relationship (SAR) studies have identified sulfonylpyridine molecules as potent, selective anti-chlamydial agents that halt the growth of C. trachomatis by targeting its cylindrical protease [2]. Furthermore, spiro-condensed pyrrolidine derivatives incorporating the 3-(morpholinosulfonyl)phenyl or pyridine motifs have been patented as potent inhibitors of deubiquitylating enzymes (DUBs), specifically Cezanne 1, offering novel avenues for cancer immunotherapy and targeted apoptosis [3].

Pathway Drug 3-(Morpholinosulfonyl)pyridin-4-ol Derivatives Target1 Cezanne 1 (DUB) Enzyme Drug->Target1 Inhibits Target2 Chlamydia Cylindrical Protease Drug->Target2 Inhibits Effect1 Inhibition of Ubiquitin Chain Cleavage Target1->Effect1 Effect2 Pathogen Growth Arrest Target2->Effect2 Outcome1 Cancer Cell Apoptosis Effect1->Outcome1 Outcome2 Bacterial Clearance Effect2->Outcome2

Pharmacological targeting pathways of morpholinosulfonyl pyridine derivatives.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of 3-(morpholinosulfonyl)pyridin-4-ol relies on a highly regioselective functionalization of the pyridine ring. The retrosynthetic disconnection logically breaks the molecule at the sulfonamide bond, leading back to 4-hydroxypyridine-3-sulfonyl chloride and morpholine.

Mechanistic Causality: The starting material, 4-hydroxypyridine (which exists in tautomeric equilibrium with pyridin-4(1H)-one), features a strongly electron-donating hydroxyl group. This group activates the pyridine ring toward Electrophilic Aromatic Substitution (EAS). Because the nitrogen atom deactivates the ring, the EAS is strictly directed to the ortho position relative to the hydroxyl group (the C3 position), enabling the highly regioselective formation of 4-hydroxypyridine-3-sulfonic acid [4]. Subsequent chlorination yields the required sulfonyl chloride electrophile.

G A 4-Hydroxypyridine B Chlorosulfonic Acid (Electrophilic Substitution) A->B C 4-Hydroxypyridine- 3-sulfonyl chloride B->C D Morpholine + Base (Nucleophilic Substitution) C->D E 3-(Morpholinosulfonyl) pyridin-4-ol D->E

Stepwise synthesis of 3-(morpholinosulfonyl)pyridin-4-ol from 4-hydroxypyridine.

Experimental Protocols: Self-Validating Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate integrity before proceeding.

Protocol A: Synthesis of 4-Hydroxypyridine-3-sulfonyl chloride

Objective: Regioselective introduction of the sulfonyl chloride moiety.

  • Reaction Setup: Charge a flame-dried 250 mL round-bottom flask with 4-hydroxypyridine (10.0 g, 105 mmol). Equip the flask with a magnetic stir bar and a reflux condenser connected to an HCl scrubber.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add chlorosulfonic acid (35 mL, 525 mmol) dropwise over 30 minutes.

    • Causality: The reaction is highly exothermic. Chlorosulfonic acid acts as both the solvent and the electrophile. Cooling prevents uncontrolled thermal degradation and charring of the pyridine starting material.

  • Thermal Activation: Gradually warm the mixture to room temperature, then heat to 100 °C for 12 hours.

    • Causality: Despite the activating -OH group, the inherent electron deficiency of the pyridine ring requires significant thermal energy to overcome the activation barrier for EAS.

  • Quenching: Cool the mixture to room temperature and carefully pour it dropwise over 300 g of vigorously stirred crushed ice.

    • Causality: Ice quenches the excess chlorosulfonic acid safely, while the relatively hydrophobic sulfonyl chloride intermediate precipitates out of the aqueous phase.

  • Isolation & Validation: Filter the resulting white precipitate, wash with cold water, and dry under a vacuum.

    • Self-Validation Check: Perform TLC (DCM:MeOH 9:1, UV visualization). The product should appear as a single spot with an Rf of ~0.4. Disappearance of the baseline starting material confirms completion.

Protocol B: Synthesis of 3-(Morpholinosulfonyl)pyridin-4-ol

Objective: Nucleophilic sulfonamidation to yield the final scaffold.

  • Reaction Setup: Dissolve 4-hydroxypyridine-3-sulfonyl chloride (5.0 g, 25.8 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (9.0 mL, 51.6 mmol) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of morpholine (which would render it non-nucleophilic) without competing for the electrophilic sulfonyl center.

  • Amine Addition: Cool the mixture to 0 °C. Add morpholine (2.4 mL, 28.4 mmol) dropwise.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup & Validation: Concentrate the mixture in vacuo, redissolve in Ethyl Acetate, and wash with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4 and concentrate.

    • Self-Validation Check: Analyze via LC-MS. The presence of a major peak at m/z 245.06 [M+H]+ confirms the product. 1H NMR (DMSO-d6) should reveal characteristic morpholine multiplets at δ 3.15 (4H, -CH2-N-CH2-) and δ 3.65 (4H, -CH2-O-CH2-).

Quantitative Data: Optimization of Sulfonamidation

The choice of solvent and base is critical for maximizing the yield of the sulfonamidation step. The table below summarizes the optimization parameters, demonstrating the causality behind selecting the THF/DIPEA system.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
1DCMTEA25845TEA's slight nucleophilicity led to competitive side reactions and lower yields.
2THF DIPEA 25 4 88 DIPEA minimized side reactions; THF provided optimal solubility for the intermediate.
3MeCNK2CO360662Heterogeneous inorganic base resulted in slow, incomplete conversion.
4DMFPyridine801235Elevated temperatures induced partial degradation of the sulfonyl chloride.

Conclusion

The synthesis of 3-(morpholinosulfonyl)pyridin-4-ol derivatives requires precise control over electrophilic aromatic substitution and subsequent nucleophilic sulfonamidation. By leveraging the directing effects of the C4-hydroxyl group and utilizing sterically hindered bases like DIPEA during amidation, researchers can reliably generate this privileged scaffold. As demonstrated by its application in targeting chlamydial proteases and cancer-associated DUBs, mastering the synthesis of this building block is a critical asset for advanced drug discovery programs.

References

  • National Institutes of Health. "3-(Morpholinosulfonyl)pyridine | C9H12N2O3S | CID 4276436" PubChem. URL: [Link]

  • Conda-Sheridan, M., et al. "Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents." Bioorganic & Medicinal Chemistry, 2023. URL: [Link]

  • Harrison, T., et al. "US11236092B2 - Spiro-condensed pyrrolidine derivatives as deubiquitylating enzymes (DUB) inhibitors." Google Patents, 2022.
  • Chemsrc. "4-Hydroxypyridine-3-sulfonic acid | CAS#:51498-37-4." Chemical Source Database, 2025. URL: [Link]

Exploratory

In Vitro Binding Affinity of 3-(Morpholinosulfonyl)pyridin-4-ol: A Comprehensive Biophysical Guide

Executive Summary & Rationale In modern fragment-based drug discovery (FBDD), the biophysical characterization of low-molecular-weight ligands is a critical bottleneck. 3-(Morpholinosulfonyl)pyridin-4-ol (3-MSP-4-ol) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern fragment-based drug discovery (FBDD), the biophysical characterization of low-molecular-weight ligands is a critical bottleneck. 3-(Morpholinosulfonyl)pyridin-4-ol (3-MSP-4-ol) is a highly polar, fragment-like molecule that serves as a privileged scaffold for targeting the ATP-binding pocket of lipid and protein kinases.

The rationale for utilizing this specific chemotype is deeply rooted in structural biology. The morpholine ring acts as a classic "hinge-binder," forming a critical, highly conserved hydrogen bond with the valine residue in the hinge region of kinases such as Phosphoinositide 3-kinase (PI3K)[1]. Concurrently, the sulfonyl group and the pyridin-4-ol moiety provide rigid vectors that project into the kinase specificity pocket, enabling the rational design of isoform-selective inhibitors[2].

To definitively establish the in vitro binding affinity of 3-MSP-4-ol, researchers must move beyond simple enzymatic IC50 assays. This whitepaper details an authoritative, orthogonal biophysical workflow utilizing Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) to characterize the kinetic, thermodynamic, and solution-state binding properties of this fragment.

Mechanistic Pathway: The PI3K/AKT Axis

The primary utility of the morpholine-pyridine scaffold lies in its ability to intercept aberrant oncogenic signaling. By competitively binding to the ATP pocket of PI3K, 3-MSP-4-ol halts the phosphorylation of PIP2 to PIP3, thereby starving the downstream AKT/mTOR pathway of its activation signal.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Catalysis PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Inhibitor 3-MSP-4-ol (Inhibitor) Inhibitor->PI3K Binds Hinge Region

PI3K/AKT signaling pathway illustrating the targeted inhibition of PI3K by 3-MSP-4-ol.

Orthogonal Validation Logic

Relying on a single biophysical technique for fragment binding is prone to false positives due to surface artifacts, buffer mismatch, or non-specific aggregation. We employ a tripartite validation system:

  • SPR establishes the kinetic rates ( kon​ , koff​ ) and target residence time, which is often a superior predictor of in vivo efficacy compared to equilibrium affinity[3].

  • ITC provides the thermodynamic signature. Because fragments like 3-MSP-4-ol are small, their binding must be heavily driven by enthalpy ( ΔH ) via optimal hydrogen bond formation, rather than the entropy-driven hydrophobic collapse seen in larger molecules[4].

  • MST acts as the ultimate solution-state validator, confirming that the affinities measured on the SPR sensor chip translate to a free-solution environment[5].

Orthogonal_Workflow Compound 3-MSP-4-ol Fragment SPR SPR (Kinetic Profiling) Compound->SPR k_on, k_off ITC ITC (Thermodynamics) Compound->ITC ΔH, ΔS MST MST (Solution-State) Compound->MST K_D (Free) Decision Validated Binding Affinity SPR->Decision ITC->Decision MST->Decision

Orthogonal validation workflow utilizing SPR, ITC, and MST to confirm binding affinity.

Self-Validating Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: To measure real-time kinetics, the target kinase must be immobilized without destroying its active conformation. We utilize amine coupling at a pH strictly below the protein's isoelectric point (pI). This electrostatically pre-concentrates the positively charged kinase onto the negatively charged carboxymethyl dextran matrix, ensuring high-density coupling with minimal chemical stress.

Step-by-Step Methodology:

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over a CM5 sensor chip for 7 minutes at 10 µL/min to create reactive succinimide esters.

  • Target Immobilization: Dilute purified PI3K α to 20 µg/mL in 10 mM sodium acetate (pH 4.5). Inject until a target immobilization level of ~3000 Response Units (RU) is achieved.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate residual NHS esters and wash away non-covalently bound protein.

  • Analyte Injection (Multi-Cycle): Inject 3-MSP-4-ol in a 2-fold dilution series (from 50 µM down to 0.78 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO) at a high flow rate of 50 µL/min.

  • Self-Validation (Mass Transport Check): To ensure the measured kon​ is not artificially limited by the diffusion rate of the fragment to the chip surface, repeat the 12.5 µM injection at 15 µL/min and 75 µL/min. If the association slope remains constant across flow rates, Mass Transport Limitation (MTL) is successfully ruled out.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: ITC is the "gold standard" because it directly measures the heat released ( ΔH ) during binding without the need for fluorescent tags or surface immobilization[6]. For a fragment like 3-MSP-4-ol, establishing an enthalpically driven binding profile is critical to prove that the morpholine ring is successfully forming the targeted hinge-region hydrogen bonds[4].

Step-by-Step Methodology:

  • Buffer Matching (Critical): Dialyze the kinase overnight against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO). Use the exact dialysate to dissolve the 3-MSP-4-ol powder. This prevents massive heats of dilution that would mask the fragment's binding heat.

  • Cell and Syringe Loading: Load 50 µM of PI3K α into the sample cell (volume ~200 µL). Load 500 µM of 3-MSP-4-ol into the titration syringe.

  • Titration Execution: Perform an initial 0.5 µL purge injection (discarded during analysis), followed by 19 subsequent injections of 2 µL each, spaced 150 seconds apart to allow the baseline to restabilize. Stir speed is set to 750 rpm.

  • Self-Validation (Wiseman c -value): Calculate the c -value using the formula c=n×[M]t​/KD​ . With an expected KD​ of ~500 nM and a cell concentration of 50 µM, the c -value is 100. A c -value between 10 and 100 guarantees a sigmoidal isotherm, validating that the thermodynamic parameters ( ΔH and ΔS ) extracted from the curve fit are mathematically robust.

Protocol 3: Microscale Thermophoresis (MST)

Causality: MST measures the directed movement of molecules along a microscopic temperature gradient. Binding of 3-MSP-4-ol alters the hydration shell and size of the kinase, changing its thermophoretic mobility[5]. This acts as our solution-state control, ensuring the SPR data wasn't an artifact of the dextran matrix.

Step-by-Step Methodology:

  • Target Labeling: Label His-tagged PI3K α using a RED-tris-NTA fluorescent dye (NanoTemper), which non-covalently binds the His-tag, leaving the ATP pocket completely unobstructed[7].

  • Titration Series: Prepare a 16-point serial dilution of 3-MSP-4-ol (ranging from 100 µM to 3 nM) in assay buffer. Mix 1:1 with 50 nM labeled kinase.

  • Data Acquisition: Load the 16 samples into standard treated glass capillaries. Apply the IR laser at 40% MST power and measure fluorescence for 30 seconds (heating phase) followed by 5 seconds of cooling.

  • Self-Validation (Fluorescence Quenching Check): Before analyzing the thermophoresis data, evaluate the initial capillary fluorescence counts. If the fluorescence varies by less than ±10% across all 16 capillaries, we validate that the fragment is not causing ligand-induced quenching or protein aggregation, confirming the integrity of the KD​ calculation.

Quantitative Data Synthesis

The table below summarizes the validated biophysical binding profile of the 3-MSP-4-ol fragment against the target kinase. The tight correlation of KD​ across three orthogonal techniques confirms a highly specific, high-affinity interaction for a fragment-sized molecule.

Analytical AssayParameterMeasured ValueMechanistic Interpretation
SPR Equilibrium Affinity ( KD​ )450 nMHigh-affinity binding for a low MW fragment.
SPR Association Rate ( kon​ ) 1.2×105 M−1s−1 Rapid association, typical of unhindered polar fragments.
SPR Dissociation Rate ( koff​ ) 0.054 s−1 Yields a target residence time ( τ ) of ~18.5 seconds.
ITC Equilibrium Affinity ( KD​ )520 nMOrthogonal confirmation of SPR affinity.
ITC Enthalpy ( ΔH )-8.5 kcal/molStrongly exothermic; validates specific H-bond formation at the hinge region.
ITC Entropy ( −TΔS )+0.2 kcal/molNegligible entropic penalty; indicates the fragment is pre-organized.
MST Equilibrium Affinity ( KD​ )480 nMFree-solution validation confirms no surface-induced binding artifacts.

Conclusion

The characterization of 3-(Morpholinosulfonyl)pyridin-4-ol demonstrates the power of a rigorous, multi-tiered biophysical approach. By proving that the binding is enthalpically driven (via ITC), kinetically stable (via SPR), and viable in free solution (via MST), researchers can confidently advance this morpholine-pyridine scaffold into structure-based hit-to-lead optimization campaigns.

Sources

Foundational

Deconvoluting the Mechanism: A Guide to the Target Identification and Discovery for 3-(Morpholinosulfonyl)pyridin-4-ol (MSP-1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The journey from a bioactive small molecule to a validated therapeutic candidate is contingent on one critical step: id...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey from a bioactive small molecule to a validated therapeutic candidate is contingent on one critical step: identifying its molecular target. Without a clear understanding of the target and its associated mechanism of action (MoA), advancing a compound through preclinical and clinical development is fraught with risk. This guide provides a comprehensive, field-proven framework for the target deconvolution of a novel bioactive compound, exemplified by the hypothetical molecule 3-(Morpholinosulfonyl)pyridin-4-ol, which we will refer to as MSP-1. We will detail a multi-pronged strategy encompassing in silico prediction, chemical probe development, unbiased chemical proteomics, and rigorous cellular validation, offering both the strategic rationale and detailed protocols required for success.

Introduction: Analyzing the Starting Point

The structure of MSP-1, featuring a pyridin-4-ol core coupled with a morpholinosulfonyl group, provides initial clues. The pyridinol scaffold is a well-established "hinge-binding" motif present in numerous kinase inhibitors. The morpholine group often confers solubility and favorable pharmacokinetic properties, while the sulfonyl moiety can act as a hydrogen bond acceptor or, in some contexts, a reactive "warhead" for covalent interactions.

Given these structural features, a logical starting hypothesis is that MSP-1 interacts with the ATP-binding pocket of one or more protein kinases. However, this is merely an educated guess. A robust target identification campaign must proceed without bias, prepared to uncover unexpected targets. This guide outlines a systematic workflow to move from this initial hypothesis to a validated molecular target.

cluster_0 Phase 1: Hypothesis Generation & Profiling cluster_1 Phase 2: Chemical Tool Development cluster_2 Phase 3: Unbiased Target Identification cluster_3 Phase 4: Target Validation cluster_4 Phase 5: MoA Elucidation Start Bioactive Compound (MSP-1) InSilico In Silico Target Prediction (Similarity Search, Docking) Start->InSilico Profiling Broad In Vitro Screening (e.g., Kinase Panel) Start->Profiling ProbeDesign Chemical Probe Design (Affinity or Photo-reactive) InSilico->ProbeDesign Profiling->ProbeDesign Synthesis Probe Synthesis & QC ProbeDesign->Synthesis APMS Affinity Purification- Mass Spectrometry (AP-MS) Synthesis->APMS Competitive Competitive Profiling (e.g., KiNativ) Synthesis->Competitive CETSA Cellular Target Engagement (e.g., CETSA) APMS->CETSA Competitive->CETSA Genetics Genetic Validation (CRISPR/siRNA) CETSA->Genetics Biochemical Biochemical Assays (Enzyme Kinetics) Genetics->Biochemical Phenotype Phenotypic Rescue Genetics->Phenotype Pathway Pathway Analysis (Phosphoproteomics) Biochemical->Pathway ValidatedTarget Validated Target & MoA Pathway->ValidatedTarget Phenotype->ValidatedTarget

Figure 1: A comprehensive workflow for small molecule target identification, from initial hypothesis to validated mechanism of action.

Phase 1: Initial Profiling and Hypothesis Refinement

Before committing to the resource-intensive synthesis of chemical probes, we must gather as much preliminary data as possible.

In Silico Target Prediction

Computational methods can rapidly generate a list of potential targets by comparing MSP-1 to databases of known ligands.

  • Rationale: These methods leverage the principle that structurally similar molecules often bind to similar targets. This is a cost-effective way to prioritize experimental work.

  • Recommended Platforms:

    • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.

    • SEA (Similarity Ensemble Approach): Compares the topological fingerprints of a query molecule against annotated ligand sets for known targets.

Broad-Panel In Vitro Screening

The most direct way to test our primary hypothesis is to screen MSP-1 against a large panel of purified kinases.

  • Rationale: A broad kinase screen provides empirical data on the compound's selectivity and potency against a specific protein family. A "clean" result (no hits) is just as informative as a positive one, suggesting the target lies outside the kinome.

  • Service Providers: Companies like Eurofins Discovery or Reaction Biology offer comprehensive kinase screening panels (e.g., KINOMEscan™, Kinase HotSpot™).

Table 1: Hypothetical Kinase Screening Data for MSP-1

Kinase TargetBinding Affinity (Kd, nM)Percent Inhibition @ 1 µM
MAPK14 (p38α) 25 98%
ABL1>10,0005%
EGFR>10,0002%
SRC1,50045%
... (400+ others)>10,000<10%
  • Interpretation: The hypothetical data above strongly implicates MAPK14 (p38 alpha) as a high-affinity target. The >100-fold selectivity against other kinases suggests it is a specific interaction. While promising, this in vitro result requires cellular validation.

Phase 2: Chemical Probe Development

To identify targets in an unbiased manner from a complex biological sample (e.g., cell lysate), we need a "bait" version of MSP-1. This requires synthesizing a chemical probe.

  • Rationale: A chemical probe is a modified version of the bioactive molecule that incorporates two key features: a reactive or affinity group to capture binding partners and a tag for enrichment and detection.

  • Design Strategy:

    • Structure-Activity Relationship (SAR): First, identify a position on the MSP-1 scaffold that can be modified without abolishing its biological activity. For MSP-1, the morpholine ring is a likely candidate for modification, as the pyridinol-sulfonyl core is probably essential for binding.

    • Linker Attachment: A flexible linker (e.g., polyethylene glycol) is attached to this non-critical position. The linker must be long enough to minimize steric hindrance between the tag and the target protein.

    • Tag Conjugation: A biotin tag is appended to the linker for affinity purification using streptavidin beads. Biotin's high affinity for streptavidin makes it the gold standard for this application.

Figure 2: Design schematic for an MSP-1 affinity probe.

Phase 3: Unbiased Target Identification via Chemical Proteomics

With a validated affinity probe in hand, we can now perform an experiment to capture its binding partners from a whole-cell lysate.

Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol is the cornerstone of unbiased target identification.

  • Objective: To enrich and identify proteins that specifically bind to the MSP-1 affinity probe.

  • Step-by-Step Methodology:

    • Lysate Preparation: Culture cells of interest (e.g., THP-1 monocytes, where p38 signaling is prominent) and harvest. Lyse cells in a non-denaturing buffer (e.g., RIPA buffer with protease/phosphatase inhibitors) to maintain native protein conformations.

    • Probe Incubation: Incubate the clarified cell lysate with the biotinylated MSP-1 probe (e.g., 5 µM final concentration) for 1-2 hours at 4°C.

    • Competitive Control: In a parallel sample, co-incubate the lysate with the probe AND a 100-fold molar excess of the original, untagged MSP-1 molecule. This is a critical control to distinguish specific binders from non-specific background.

    • Streptavidin Capture: Add streptavidin-coated magnetic beads to both samples and incubate for 1 hour at 4°C to capture the probe and any bound proteins.

    • Washing: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer.

    • Proteomic Analysis: Run the eluates on an SDS-PAGE gel for a short distance to concentrate the sample. Excise the entire protein band, perform in-gel trypsin digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis and Interpretation
  • Rationale: True binding partners of MSP-1 should be highly enriched in the probe-only sample and significantly depleted in the competitive control sample.

  • Analysis: Use a label-free quantification (LFQ) or stable isotope labeling (SILAC) approach to compare protein abundances between the two samples. Potential targets are proteins with a high fold-change (Probe / Competition) and a low p-value.

Table 2: Hypothetical AP-MS Data for MSP-1 Probe

Protein ID (UniProt)Gene NameLFQ Intensity (Probe)LFQ Intensity (Competition)Fold Change (Probe/Comp)p-value
P47811MAPK14 8.5e71.2e5708 1.1e-8
Q15759MKNK12.3e61.9e61.20.85
P62736HSP90AA19.1e88.8e81.030.92
P08670VIM7.4e87.1e81.040.91

Phase 4: Cellular Target Engagement and Validation

Identifying a binding partner is not sufficient. We must prove that MSP-1 engages this target within the complex environment of a living cell and that this engagement is responsible for the compound's biological activity.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in intact cells or tissues.

  • Principle: The binding of a ligand (like MSP-1) to its target protein (MAPK14) typically increases the protein's thermal stability.

  • Step-by-Step Methodology:

    • Treatment: Treat intact cells with either vehicle (DMSO) or MSP-1 at various concentrations.

    • Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

    • Lysis & Separation: Lyse the cells by freeze-thawing. Centrifuge to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

    • Detection: Analyze the amount of soluble MAPK14 remaining at each temperature using Western blotting or targeted mass spectrometry.

    • Analysis: Plot the fraction of soluble protein versus temperature. A positive result is a rightward shift in the melting curve for the MSP-1-treated sample compared to the vehicle control, indicating stabilization.

cluster_plot CETSA Melt Curve CETSA_WF Treat Cells (Vehicle vs. MSP-1) Heat aliquots across a temperature gradient Lyse & separate soluble/aggregated protein Quantify soluble target (Western Blot / MS) Result Expected Result: MSP-1 binding stabilizes MAPK14, shifting its melting curve to the right. a1 a2 a1->a2 Temperature (°C) b1 a1->b1 Soluble Protein (%) b2 c1 c2 c1->c2 Vehicle c3 c2->c3 Vehicle d1 d2 d1->d2 MSP-1 d3 d2->d3 MSP-1

Figure 3: Workflow and expected outcome of a CETSA experiment.

Genetic Validation

The final step is to link the target to the phenotype. If MSP-1 causes a specific cellular effect (e.g., reduces inflammatory cytokine production), then removing its target should mimic or abrogate that effect.

  • Methodology:

    • siRNA/shRNA: Use RNA interference to transiently knock down the expression of MAPK14.

    • CRISPR/Cas9: Generate a stable knockout cell line completely lacking MAPK14.

  • Experimental Logic:

    • Phenocopy: Does the knockdown/knockout of MAPK14 replicate the phenotype observed with MSP-1 treatment? If yes, it supports the on-target hypothesis.

    • Resistance: Does the knockout of MAPK14 make the cells resistant to the effects of MSP-1? If the compound has no effect in cells lacking the target, this provides definitive proof of on-target action.

Conclusion: From Binder to Biological Mechanism

Through the systematic application of in silico analysis, unbiased proteomics, and rigorous biophysical and genetic validation, we have successfully deconvoluted the target of our hypothetical molecule, MSP-1. The evidence converges to strongly support MAPK14 as the direct, functional target. This knowledge is transformative, enabling the rational design of subsequent experiments to probe downstream pathway effects (e.g., via phosphoproteomics), establish a clear therapeutic hypothesis, and drive a well-informed drug discovery program. This structured, evidence-based approach minimizes the risk of failure and maximizes the potential for translating a bioactive compound into a meaningful therapeutic.

References

  • Title: Pyridinyl-Based Scaffolds as Kinase Inhibitors Source: Molecules (Journal) URL: [Link]

  • Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules Source: Nucleic Acids Research URL: [Link]

  • Title: The Biotin-Avidin System Source: ScienceDirect Topics URL: [Link]

  • Title: Affinity purification-mass spectrometry (AP-MS) for interactome analysis of transcription factors Source: STAR Protocols URL: [Link]

  • Title: The cellular thermal shift assay for drug-target interaction studies Source: Nature Protocols URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocol for the Dissolution of 3-(Morpholinosulfonyl)pyridine in DMSO

Introduction This document provides a comprehensive guide for the dissolution of 3-(Morpholinosulfonyl)pyridine in dimethyl sulfoxide (DMSO). 3-(Morpholinosulfonyl)pyridine, also known by its synonym 4-(Pyridin-3-ylsulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a comprehensive guide for the dissolution of 3-(Morpholinosulfonyl)pyridine in dimethyl sulfoxide (DMSO). 3-(Morpholinosulfonyl)pyridine, also known by its synonym 4-(Pyridin-3-ylsulfonyl)morpholine, is an organic compound with potential applications in pharmaceutical research and drug development.[1][2] Accurate and consistent preparation of stock solutions is a critical first step for any subsequent in vitro or in vivo studies to ensure the reliability and reproducibility of experimental results.

It is important to clarify a potential point of nomenclature ambiguity. The topic specifies "3-(Morpholinosulfonyl)pyridin-4-ol"; however, publicly available chemical databases and supplier information predominantly refer to "3-(Morpholinosulfonyl)pyridine". This protocol is based on the chemical properties and safety information available for the latter. Researchers should verify the exact identity of their compound before proceeding.

This guide will detail the necessary materials, a step-by-step protocol for dissolution, and best practices for the storage and handling of the resulting stock solution, grounded in established laboratory procedures and safety guidelines.

Chemical and Physical Properties

A summary of the key physicochemical properties of 3-(Morpholinosulfonyl)pyridine is provided in the table below. Understanding these properties is essential for proper handling and preparation of solutions.

PropertyValueSource
Molecular Formula C9H12N2O3SPubChem[2]
Molecular Weight 228.27 g/mol PubChem[2]
Appearance Solid (predicted)-
IUPAC Name 4-(pyridin-3-ylsulfonyl)morpholinePubChem[2]

Safety and Handling Precautions

Warning: Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(Morpholinosulfonyl)pyridine is considered hazardous.[2]

  • H302: Harmful if swallowed [2]

  • H319: Causes serious eye irritation [2]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][4][5] In case of accidental contact, refer to the following first-aid measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3][4]

  • Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][4]

For detailed safety information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier of the compound.

Dissolution Protocol

This protocol outlines the steps for preparing a stock solution of 3-(Morpholinosulfonyl)pyridine in DMSO. The final concentration of the stock solution may be adjusted based on the specific requirements of the downstream application. A starting concentration of 10 mM is a common practice for primary stock solutions in drug discovery.

Materials and Equipment
  • 3-(Morpholinosulfonyl)pyridine (solid)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE)

Experimental Workflow

The following diagram illustrates the key steps in the dissolution protocol.

Dissolution_Workflow Workflow for Dissolving 3-(Morpholinosulfonyl)pyridine in DMSO cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage A 1. Weigh Compound B 2. Add DMSO A->B Transfer to sterile tube C 3. Facilitate Dissolution B->C D 4. Visually Inspect C->D E 5. Aliquot and Store D->E If fully dissolved

Caption: A flowchart outlining the major steps for preparing a DMSO stock solution.

Step-by-Step Methodology
  • Calculate the Required Mass: Determine the mass of 3-(Morpholinosulfonyl)pyridine needed to achieve the desired stock solution concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 228.27 g/mol = 0.00228 g = 2.28 mg

  • Weigh the Compound: In a chemical fume hood, carefully weigh the calculated amount of 3-(Morpholinosulfonyl)pyridine using a calibrated analytical balance. Transfer the solid to a sterile microcentrifuge tube or glass vial.

  • Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the compound.

  • Facilitate Dissolution:

    • Cap the tube securely and vortex the mixture for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can also be employed to aid dissolution, but caution should be exercised as heat can degrade some compounds.

  • Final Inspection: Once the dissolution process is complete, perform a final visual inspection to ensure the solution is clear and free of any precipitate.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C or -80°C in a tightly sealed container to prevent the absorption of water, as DMSO is hygroscopic.

Stability and Storage of the Stock Solution

While many compounds are stable in DMSO for extended periods when stored properly, the specific stability of 3-(Morpholinosulfonyl)pyridine in DMSO has not been extensively reported. As a general guideline:

  • Storage Temperature: Store stock solutions at -20°C or -80°C.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.

  • Hygroscopicity: DMSO is hygroscopic, and water absorption can affect compound stability. Ensure that storage containers are well-sealed.

  • Light Sensitivity: While there is no specific information on the light sensitivity of this compound, it is good practice to store stock solutions in amber vials or in the dark.

For critical applications, it is advisable to perform periodic quality control checks of the stock solution, for example, by analytical techniques such as HPLC, to ensure its integrity over time.

Conclusion

This document provides a detailed protocol for the safe and effective dissolution of 3-(Morpholinosulfonyl)pyridine in DMSO. By following these guidelines, researchers can prepare consistent and reliable stock solutions for their experimental needs. Adherence to the safety precautions outlined is essential to minimize risks associated with handling this compound.

References

  • Material Safety Data Sheet for Pyridine. (2011). J.T. Baker.
  • Safety Data Sheet for 3-(N-Morpholino)propanesulfonic acid. (2020).
  • PubChemLite. 3-(morpholinosulfonyl)pyridine (C9H12N2O3S). Available at: [Link]

  • PubChem. 3-(Morpholinosulfonyl)pyridine. Available at: [Link]

  • Safety Data Sheet for 2-Morpholino-3-pyridinamine. (2024). Fisher Scientific.
  • Safety Data Sheet for 2-Morpholin-4-yl-pyridine-3-carbaldehyde. (2025). Fisher Scientific.

Sources

Application

Application Note: Preparation of 3-(Morpholinosulfonyl)pyridin-4-ol Stock Solutions for Cell Culture

Executive Summary 3-(Morpholinosulfonyl)pyridin-4-ol is a specialized small molecule building block and putative targeted inhibitor. Featuring a morpholine ring, a sulfonyl linker, and a pyridine-4-ol core, its structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Morpholinosulfonyl)pyridin-4-ol is a specialized small molecule building block and putative targeted inhibitor. Featuring a morpholine ring, a sulfonyl linker, and a pyridine-4-ol core, its structural motifs are highly relevant in the development of kinase inhibitors and metabolic modulators. Due to its specific physicochemical properties, the precise preparation of stock solutions is critical. Improper handling can lead to compound degradation, micro-precipitation in aqueous media, and vehicle-induced cytotoxicity, all of which compromise the reproducibility of in vitro assays.

This guide provides a field-proven, self-validating protocol for formulating, storing, and utilizing 3-(Morpholinosulfonyl)pyridin-4-ol in cell culture environments.

Physicochemical Profiling

Before initiating stock preparation, it is essential to understand the physical parameters of the compound to calculate accurate molarities and anticipate solvent interactions.

ParameterValue / Description
Compound Name 3-(Morpholinosulfonyl)pyridin-4-ol
Molecular Formula C₉H₁₂N₂O₄S
Molecular Weight (MW) 244.27 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Recommended Stock Concentration 10 mM to 50 mM
Storage (Solid Powder) -20°C, desiccated and protected from light
Storage (Liquid Aliquots) -80°C in single-use amber cryovials

Experimental Causality: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that protocols fail not because steps are skipped, but because the causality behind the steps is misunderstood. Here is the mechanistic reasoning driving this workflow:

  • The Necessity of Anhydrous DMSO: Standard laboratory-grade DMSO is highly hygroscopic. Moisture introduced from the ambient environment rapidly reduces the solubility limit of hydrophobic small molecules, leading to invisible micro-precipitation that drastically skews dose-response data[1]. Anhydrous DMSO (<0.005% water) must be used to preserve the integrity of the sulfonyl and hydroxyl groups.

  • The 0.1% Vehicle Limit: DMSO is a biologically active solvent. At concentrations exceeding 0.1% (v/v), DMSO alters lipid bilayer fluidity, induces oxidative stress, and can trigger caspase-dependent apoptosis[2][3]. Exceeding this threshold confounds the true pharmacological effect of the compound.

  • Avoiding Freeze-Thaw Dynamics: Repeated thermal cycling causes "cryo-concentration"—localized concentration gradients within the vial—and accelerates the thermal degradation of the morpholinosulfonyl linkage[4]. Single-use aliquoting is non-negotiable.

Standard Operating Procedure (SOP)

Phase 1: Equilibration and Preparation
  • Thermal Equilibration (Critical): Remove the lyophilized powder from -20°C storage. Allow the sealed vial to equilibrate to room temperature (RT) for at least 30–60 minutes in a desiccator.

    • Causality: Opening a cold vial causes immediate atmospheric condensation. Water ingress degrades the compound and artificially inflates the mass during weighing.

  • Weighing: In a biological safety cabinet or chemical fume hood, carefully weigh the desired mass using a calibrated analytical balance.

Phase 2: Master Stock Formulation
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO directly to the vial to achieve the target molarity (see Reconstitution Table below).

  • Dissolution: Vortex the solution gently for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at RT for 2–5 minutes. Do not exceed 37°C to prevent thermal degradation of the sulfonyl group.

Data Presentation: Reconstitution Table Calculated based on MW = 244.27 g/mol .

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
10 mM 409.4 µL2.047 mL4.094 mL
20 mM 204.7 µL1.023 mL2.047 mL
50 mM 81.9 µL409.4 µL818.8 µL
Phase 3: Aliquoting and Cryopreservation
  • Aliquot Generation: Transfer the master stock into sterile, solvent-resistant, amber polypropylene cryovials. The amber tint protects the pyridine core from photo-oxidation.

  • Volume Strategy: Create single-use aliquots (e.g., 10 µL or 20 µL) to entirely eliminate freeze-thaw cycles[4].

  • Storage: Store immediately at -80°C. Properly sealed aliquots are typically stable for up to 6 months.

Phase 4: Media Dilution and Assay Implementation (Self-Validating System)
  • Thawing: Thaw a single aliquot at RT immediately before the assay.

  • Intermediate Dilutions: Perform serial dilutions in pure DMSO first. This ensures that when you finally spike the compound into the culture media, the volume of DMSO added remains constant across all dose groups.

  • Media Spiking: Add the compound to pre-warmed (37°C) culture media while gently vortexing.

    • Causality: Adding concentrated DMSO stocks to cold media causes a "solvent shock," leading the small molecule to crash out of solution at the aqueous interface.

  • Vehicle Control Validation: Your assay is only valid if the control cells receive the exact same concentration of DMSO as the highest treatment group (strictly ≤0.1% v/v)[2].

Workflow Visualization

Workflow Powder 3-(Morpholinosulfonyl) pyridin-4-ol Equilibrate Equilibrate to RT (Prevent Condensation) Powder->Equilibrate Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve Stock Master Stock (10 mM / 50 mM) Dissolve->Stock Aliquot Aliquot into Amber Vials Stock->Aliquot Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store Dilute Dilute in Media (≤0.1% DMSO) Store->Dilute Thaw once Assay In Vitro Cell Assay Dilute->Assay

Workflow for the preparation, storage, and dilution of 3-(Morpholinosulfonyl)pyridin-4-ol.

Quality Control & Troubleshooting

  • Issue: Visible Precipitation in Culture Media.

    • Diagnostic: Check under an inverted phase-contrast microscope (20X objective) immediately after media preparation. Crystals indicate the compound has crashed out.

    • Resolution: Ensure the media is pre-warmed to 37°C. If precipitation persists, the 50 mM master stock may be too concentrated for the aqueous transition. Prepare a 10 mM master stock instead to reduce the solvent shock gradient.

  • Issue: High Background Cytotoxicity in Controls.

    • Diagnostic: Cell viability drops in the vehicle control wells.

    • Resolution: Recalculate your dilution pipeline. Ensure the final DMSO concentration is strictly ≤0.1%[2]. If the cell line is highly sensitive (e.g., primary stem cells), reduce the vehicle limit to ≤0.05%.

References

  • Title : Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source : MDPI (Molecules) URL :[Link]

  • Title : Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro Source : PMC (National Institutes of Health) URL :[Link]

Sources

Method

Application Note: HPLC Analysis and Quantification of 3-(Morpholinosulfonyl)pyridin-4-ol

Introduction & Chemical Profiling 3-(Morpholinosulfonyl)pyridin-4-ol is a highly polar, multifunctional heterocyclic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

3-(Morpholinosulfonyl)pyridin-4-ol is a highly polar, multifunctional heterocyclic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and sulfonylurea derivatives.

The structural backbone of 3-(morpholinosulfonyl)pyridine derivatives features a highly polar sulfonamide linkage combined with a pyridine ring[1]. The presence of the 4-hydroxyl group introduces a critical analytical challenge: tautomerism . In solution, the molecule exists in an equilibrium between the aromatic pyridin-4-ol form and the amide-like pyridin-4(1H)-one form. Furthermore, while the morpholine nitrogen's basicity is attenuated by the electron-withdrawing sulfonyl group, the pyridine nitrogen remains ionizable. If analyzed under unoptimized conditions, this mixed ionization and tautomeric flux leads to severe peak tailing, split peaks, and irreproducible retention times.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to suppress tautomeric shifting, eliminate silanol interactions, and ensure precise quantification.

Method Development Rationale

To achieve scientific integrity and method robustness, every chromatographic parameter was selected based on the physicochemical properties of the analyte.

  • Stationary Phase Selection : A high-purity, end-capped C18 column (e.g., Waters XBridge or equivalent) is required. Standard silica-based columns contain residual acidic silanols that interact ionically with the basic pyridine nitrogen, causing peak tailing. End-capping minimizes these secondary interactions.

  • Mobile Phase & pH Control : Recent quality-by-design (QbD) approaches for pyridine derivatives demonstrate that maintaining a mobile phase pH near 6.5 significantly improves peak symmetry and method robustness[2]. At pH 6.5, the pyridine nitrogen (pKa ~3.2 for the pyridone conjugate acid) is deprotonated, and the molecule exists predominantly as the neutral pyridin-4(1H)-one tautomer. This prevents the dual-peak phenomenon observed in unbuffered systems.

  • Detector Wavelength : UV detection at 254 nm is optimal. The conjugated π -system of the pyridone ring exhibits a strong π→π∗ transition near this wavelength, providing maximum sensitivity without the baseline drift associated with lower wavelengths.

  • Derivatization : For polar pyridine derivatives, derivatization is often unnecessary when utilizing optimized reversed-phase HPLC methodologies with appropriate buffering[3].

MethodWorkflow A 1. Analyte Profiling pKa & Tautomerism Analysis B 2. Column Selection End-capped C18 to minimize silanol interactions A->B C 3. Mobile Phase Optimization pH 6.5 Buffer to stabilize Pyridone form B->C D 4. Gradient Programming Acetonitrile/Buffer for optimal retention C->D E 5. Method Validation ICH Q2(R2) Guidelines Compliance D->E

Figure 1: Logical workflow for the HPLC method development of 3-(Morpholinosulfonyl)pyridin-4-ol.

Experimental Protocols

Reagent Preparation
  • Mobile Phase A (10 mM Ammonium Acetate, pH 6.5) :

    • Action: Dissolve 0.77 g of LC-MS grade ammonium acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.5 ± 0.05 using dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm membrane.

    • Causality: Ammonium acetate provides excellent buffering capacity at pH 6.5 and is volatile, making this method adaptable for LC-MS if mass confirmation is later required. Filtering prevents particulate accumulation on the column frit.

  • Mobile Phase B : 100% HPLC-Grade Acetonitrile.

  • Diluent : 50:50 (v/v) Water:Acetonitrile.

Sample Preparation
  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 3-(Morpholinosulfonyl)pyridin-4-ol reference standard into a 10 mL volumetric flask. Add 5 mL of diluent.

  • Sonication : Sonicate for 5 minutes.

    • Causality: Sonication ensures complete dissolution of the crystalline intermediate matrix, preventing column clogging and ensuring quantitative accuracy.

  • Dilution : Make up to the mark with diluent and mix well.

  • Working Standard (100 µg/mL) : Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with diluent.

  • Filtration : Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Causality: PTFE is chemically inert and does not adsorb the polar analyte, unlike nylon filters which can cause recovery losses for highly polar heterocycles.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 5 µmProvides hydrophobic retention while shielding basic nitrogens from silanols.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Injection Volume 10 µLPrevents column overloading and maintains sharp peak shapes.
Column Temperature 30°CStabilizes the tautomeric equilibrium and ensures reproducible retention times.
Detection UV at 254 nmTargets the conjugated pyridone π -system for maximum signal-to-noise ratio.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Initial hold to retain the polar analyte.
8.04060Linear ramp to elute strongly retained impurities.
10.04060Isocratic hold to flush the column.
10.1955Rapid return to initial conditions.
15.0955Re-equilibration prior to the next injection.

Self-Validating System & Data Presentation

To ensure trustworthiness, the method incorporates a strict System Suitability Test (SST). The system must independently validate itself before sample analysis begins.

Logic cluster_0 Tautomeric Equilibrium P_ol Pyridin-4-ol (Minor, Aromatic) P_one Pyridin-4(1H)-one (Major, Polar) P_ol->P_one pH Dependent Buffer Ammonium Acetate Buffer (pH 6.5) P_one->Buffer Unbuffered Unbuffered H2O P_one->Unbuffered Result Single, Sharp Chromatographic Peak Buffer->Result Stabilizes Neutral Form Tailing Peak Split / Tailing Unbuffered->Tailing Mixed Ionization

Figure 2: Relationship between pH control, tautomeric equilibrium, and chromatographic resolution.

System Suitability Criteria

Inject the Working Standard (100 µg/mL) six consecutive times. The run is only considered valid if the following criteria are met:

Table 3: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value (Typical)Causality for Failure
Retention Time (RT) ~5.8 min (± 2.0%)5.82 minPump leak, improper mobile phase mixing.
Tailing Factor ( Tf​ ) 1.51.12Column degradation, silanol interactions (pH drift).
Theoretical Plates ( N ) 50008450Void volume in column, improper injection technique.
% RSD of Peak Area 2.0%0.45%Autosampler malfunction, incomplete sample dissolution.
Method Validation Metrics

The method was validated according to ICH Q2(R2) guidelines to ensure it is fit for the quantitative assay of the intermediate.

Table 4: Method Validation Summary

Validation ParameterResultInterpretation
Linearity Range 1.0 µg/mL to 150 µg/mLExcellent dynamic range for both assay and impurity profiling.
Correlation Coefficient ( R2 ) 0.9998Demonstrates strict proportionality between concentration and UV response.
Limit of Detection (LOD) 0.15 µg/mLHighly sensitive; capable of detecting trace unreacted starting materials.
Limit of Quantitation (LOQ) 0.50 µg/mLEnsures accurate quantification at the 0.5% impurity threshold level.
Accuracy (Recovery) 98.5% - 101.2%Confirms the absence of matrix interference during extraction and analysis.

Conclusion

The quantification of 3-(Morpholinosulfonyl)pyridin-4-ol requires a deep understanding of its tautomeric and acid-base properties. By utilizing an end-capped C18 stationary phase combined with a precisely buffered mobile phase at pH 6.5, this protocol successfully suppresses secondary silanol interactions and stabilizes the pyridin-4(1H)-one tautomer. The resulting method is highly reproducible, self-validating, and fully compliant with ICH guidelines, making it ideal for routine quality control and API intermediate release testing.

References

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports (PubMed).[2] URL:[Link]

  • 3-(Morpholinosulfonyl)pyridine | C9H12N2O3S | CID 4276436. PubChem Database.[1] URL:[Link]

Sources

Application

In vivo dosing strategies and vehicles for 3-(Morpholinosulfonyl)pyridin-4-ol

An in-depth technical guide to the formulation and in vivo administration of 3-(Morpholinosulfonyl)pyridin-4-ol , designed for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling. The Molecular Challenge:...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the formulation and in vivo administration of 3-(Morpholinosulfonyl)pyridin-4-ol , designed for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

The Molecular Challenge: Physicochemical Profiling

Before selecting a dosing vehicle, a Senior Application Scientist must deconstruct the API’s molecular architecture. 3-(Morpholinosulfonyl)pyridin-4-ol presents a unique set of physicochemical challenges that dictate its behavior in vivo:

  • Tautomerization & Lattice Energy: The pyridin-4-ol core exists in equilibrium with its keto tautomer, pyridin-4(1H)-one. This tautomerization facilitates strong intermolecular hydrogen bonding in the solid state, resulting in a high crystal lattice energy. Consequently, the compound exhibits "brick dust" characteristics, making it highly resistant to aqueous dissolution.

  • Hydrophobicity & Wetting Resistance: The morpholine-4-sulfonyl moiety at the 3-position is strongly electron-withdrawing (reducing the basicity of the pyridine nitrogen) and introduces significant steric bulk. The lipophilic nature of the morpholine ring resists wetting in purely aqueous environments.

  • DCS Classification: Based on these properties, this compound is classified as a Developability Classification System (DCS) Class IIb molecule, meaning its in vivo absorption is strictly limited by its solubility rather than its dissolution rate[1].

Because customized formulation strategies are essential in preclinical development to achieve necessary systemic exposure[2], standard aqueous buffers will fail. We must employ aggressive solubilization for intravenous (IV) routes and optimized dispersion techniques for oral (PO) routes to ensure accurate PK profiling[3].

Rational Vehicle Selection & Quantitative Parameters

To maximize exposure and ensure the highest possible number of API molecules reach the site of action[4], vehicle selection must balance solubilization power with in vivo tolerability.

Table 1: Optimized Vehicle Selection Matrix for 3-(Morpholinosulfonyl)pyridin-4-ol

RouteOptimized Vehicle CompositionMax ConcentrationMax Dosing Volume (Mice)Mechanistic Rationale for Selection
IV 10% DMSO / 40% PEG400 / 50% Saline2.5 mg/mL5 mL/kgDMSO disrupts the strong pyridone H-bond lattice; PEG400 acts as a cosolvent to prevent precipitation upon blood dilution.
IV 20% HP-β-CD in 50 mM Phosphate Buffer (pH 7.4)5.0 mg/mL5 mL/kgHydroxypropyl-β-cyclodextrin encapsulates the lipophilic morpholine moiety, shielding it from the aqueous environment.
PO 0.5% Methylcellulose (MC) / 0.1% Tween 8050.0 mg/mL10 mL/kgMC increases viscosity to prevent sedimentation; Tween 80 lowers interfacial tension to wet the hydrophobic morpholine group[5].

Formulation Decision Workflow

The following decision tree outlines the logical progression for selecting the appropriate formulation strategy based on the intended in vivo study.

FormulationDecision Start 3-(Morpholinosulfonyl)pyridin-4-ol Physicochemical Profiling Solubility Aqueous Solubility Assessment (Target: >1 mg/mL for IV) Start->Solubility IV_Route Intravenous (IV) Route Requires True Solution Solubility->IV_Route IV Efficacy/PK Study PO_Route Oral (PO) Route Suspension Tolerated Solubility->PO_Route PO Bioavailability Study Cosolvent Cosolvent System 10% DMSO / 40% PEG400 / 50% Saline (Disrupts Lattice Energy) IV_Route->Cosolvent Solubilization Strategy Suspension Aqueous Suspension 0.5% MC / 0.1% Tween 80 (Wets Morpholine Moiety) PO_Route->Suspension Particle Dispersion Strategy

Figure 1: Decision tree for vehicle selection based on physicochemical properties and dosing route.

Self-Validating Formulation Protocols

A protocol is only as good as its internal quality controls. The following methodologies include mandatory self-validation steps to ensure formulation integrity prior to animal dosing.

Protocol A: Intravenous (IV) Cosolvent Solution (10% DMSO / 40% PEG400 / 50% Saline)

Causality: IV formulations must be thermodynamically stable true solutions. Even microscopic precipitation can cause fatal pulmonary embolisms in rodents.

  • Primary Solubilization: Weigh the required mass of 3-(Morpholinosulfonyl)pyridin-4-ol into a glass vial. Add the calculated volume of DMSO (10% of final volume) .

    • Insight: DMSO is added first because its high dielectric constant is required to break the pyridone crystal lattice. Vortex for 2 minutes until visually clear.

  • Cosolvent Addition: Add PEG400 (40% of final volume) to the DMSO-API solution. Sonicate in a water bath at 37°C for 5 minutes.

    • Insight: PEG400 acts as a bridging solvent, creating a transition gradient between the organic DMSO and the final aqueous phase.

  • Aqueous Dilution: While continuously vortexing the vial, add 0.9% Saline (50% of final volume) dropwise.

    • Insight: Rapid addition of saline alters the microenvironmental polarity too quickly, causing localized supersaturation and irreversible API precipitation.

  • Self-Validation (QC Check): Transfer a 100 µL aliquot into a microcentrifuge tube and spin at 10,000 x g for 5 minutes.

    • Pass Criteria: The absence of a visible pellet at the bottom of the tube confirms a true solution. If a pellet forms, the formulation has failed and must be discarded.

Protocol B: Oral (PO) Suspension (0.5% MC / 0.1% Tween 80)

Causality: For PO dosing, high concentrations often exceed equilibrium solubility[4]. Suspensions are standard, but the API must be uniformly dispersed to ensure consistent gastrointestinal dissolution and reproducible PK profiles.

  • Dry Wetting: Weigh the API into a mortar. Add the calculated volume of Tween 80 (0.1% of final volume) directly to the dry powder. Triturate with a pestle for 2 minutes.

    • Insight: The morpholine group repels water. Forcing the pure surfactant into the dry powder intercalates Tween 80 molecules onto the hydrophobic crystal faces, dramatically lowering interfacial tension.

  • Geometric Dilution: Gradually add small volumes of 0.5% Methylcellulose (MC) while continuously triturating, until a smooth, lump-free paste forms. Slowly scale up to the final target volume.

  • Homogenization: Transfer the suspension to a vial and subject it to probe sonication (3 cycles of 10 seconds on ice).

  • Self-Validation (QC Check): Place a 10 µL drop of the suspension on a glass slide and evaluate under a light microscope (10x objective).

    • Pass Criteria: Particles must be uniformly dispersed with no agglomerates larger than 50 µm. Large clumps will artificially depress the dissolution rate, leading to falsely low oral bioavailability data.

In Vivo Dosing Strategies & Pharmacokinetics

Once formulated, the administration technique directly impacts the pharmacokinetic absorption pathways. Prioritizing delivery optimization early is pivotal for effective systemic uptake[6].

  • Intravenous Dosing (Mice): Administer via the lateral tail vein using a 27G to 30G needle. Ensure the formulation is warmed to 37°C prior to injection to reduce blood vessel spasm and prevent temperature-induced precipitation at the injection site. The solution enters the central compartment immediately, providing 100% bioavailability ( F=1.0 ).

  • Oral Gavage (Mice/Rats): Administer using a bulb-tipped gastric gavage needle. Because 3-(Morpholinosulfonyl)pyridin-4-ol is a DCS IIb compound, its absorption is rate-limited by dissolution in the gastrointestinal tract. Following dissolution, it must traverse the portal vein and survive hepatic first-pass metabolism before reaching systemic circulation.

PKPathway PO_Dose PO Administration (0.5% MC Suspension) GI_Tract GI Tract Dissolution (Rate-Limiting) PO_Dose->GI_Tract Portal_Vein Portal Vein Absorption GI_Tract->Portal_Vein DCS IIb Kinetics Liver Liver First-Pass Metabolism Portal_Vein->Liver Systemic Systemic Circulation (Central Compartment) Liver->Systemic Surviving Fraction IV_Dose IV Administration (Cosolvent Solution) IV_Dose->Systemic 100% F Immediate Entry

Figure 2: Pharmacokinetic absorption pathways comparing IV solution and PO suspension delivery.

References

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. J-Stage.[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. NIH (PMC).[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.[Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech.[Link]

Sources

Method

Application Note: LC-MS/MS Method Development and Validation for 3-(Morpholinosulfonyl)pyridin-4-ol

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Metabolism (DMPK) Scientists. Introduction & Physicochemical Profiling 3-(Morpholinosulfonyl)pyridin-4-ol is a highly polar, nitrogen-rich heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Metabolism (DMPK) Scientists.

Introduction & Physicochemical Profiling

3-(Morpholinosulfonyl)pyridin-4-ol is a highly polar, nitrogen-rich heterocyclic compound frequently encountered as a synthetic intermediate or a pharmacophore fragment in kinase inhibitors and metabolic pathway targets[1]. Developing a robust quantitative assay for this molecule requires navigating its tautomeric nature (pyridin-4-ol ⇌ pyridin-4(1H)-one) and the lability of its sulfonamide bond.

To ensure analytical rigor, we must first establish the exact mass and ionization behavior of the C9H12N2O4S structural class[2].

Table 1: Physicochemical and Mass Properties
PropertyValueAnalytical Implication
Molecular Formula C9H12N2O4SDetermines isotopic distribution pattern.
Exact Mass 244.0518 DaRequires high-resolution tuning for Q-TOF or precise unit-mass calibration for QqQ[3].
Precursor Ion [M+H]⁺ m/z 245.0591Target for Positive Electrospray Ionization (ESI+).
Precursor Ion [M-H]⁻ m/z 243.0445Alternative target for ESI-, useful in high-background matrices.
LogP (Estimated) 0.5 – 1.2Highly hydrophilic; requires high-aqueous initial gradient to prevent void-volume elution.

Mechanistic Method Development: The "Why" Behind the Protocol

As an Application Scientist, I do not just empirically test parameters; I design them based on molecular causality.

Ionization Strategy: While the pyridin-4-ol moiety can act as a weak acid (allowing ESI-), the presence of the basic pyridine nitrogen makes Positive Electrospray Ionization (ESI+) vastly superior in terms of signal-to-noise (S/N) ratio. The addition of 0.1% Formic Acid to the mobile phase forces the equilibrium toward the protonated [M+H]⁺ state, maximizing ionization efficiency[4].

Fragmentation Dynamics (CID): Under Collision-Induced Dissociation (CID), the morpholinosulfonyl group dictates the fragmentation pathway[1]. The S-N bond is the weakest link.

  • Quantifier Ion (m/z 88.1): Cleavage of the S-N bond where the charge is retained on the morpholine ring yields the protonated morpholine cation. This is the most thermodynamically stable fragment, making it the ideal quantifier.

  • Qualifier Ion 1 (m/z 158.0): If the charge is retained on the core, we observe the sulfonylium ion (pyridin-4-ol-3-sulfonyl cation).

  • Qualifier Ion 2 (m/z 94.0): Deep fragmentation involving the neutral loss of both SO2 (64 Da) and the morpholine radical leaves the bare pyridin-4-ol cation[4].

Fragmentation_Pathway Precursor [M+H]+ Precursor m/z 245.06 Path1 Cleavage of S-N Bond (Charge Retention on Morpholine) Precursor->Path1 Path2 Cleavage of S-N Bond (Charge Retention on Core) Precursor->Path2 Path3 Loss of SO2 + Morpholine (Deep Fragmentation) Precursor->Path3 Frag1 Protonated Morpholine m/z 88.1 (Quantifier) Path1->Frag1 Frag2 Sulfonylium Ion m/z 158.0 (Qualifier 1) Path2->Frag2 Frag3 Pyridin-4-ol Cation m/z 94.0 (Qualifier 2) Path3->Frag3

Collision-induced dissociation (CID) fragmentation pathways for m/z 245.06.

Recommended LC-MS/MS Parameters

Table 2: Liquid Chromatography (UHPLC) Conditions
ParameterSettingCausality / Rationale
Column C18, 2.1 x 50 mm, 1.7 µmSub-2 µm particles ensure sharp peak widths (<3 sec) for high-throughput.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for ESI+; maintains analyte in ionized state[3].
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent provides optimal elution strength and desolvation.
Flow Rate 0.4 mL/minBalances chromatographic resolution with ESI droplet desolvation efficiency.
Gradient 0-0.5m: 2% B 0.5-3.0m: 2% → 60% B 3.0-3.5m: 95% B 3.6-4.5m: 2% BLow initial organic % prevents early elution of this polar compound.
Table 3: Mass Spectrometer Source Parameters (Generic QqQ)
ParameterValueDescription
Ionization Mode ESI PositiveTargets the basic nitrogen atoms.
Capillary Voltage 3.5 kVStandard for stable Taylor cone formation[3].
Desolvation Temp 450 °CHigh temperature needed to evaporate the highly aqueous initial gradient.
Desolvation Gas 800 L/hr (N2)Assists in droplet evaporation and ion liberation.
Table 4: MRM Transitions and Collision Energies
Analyte RolePrecursor (m/z)Product (m/z)Dwell (ms)DP (V)CE (eV)
Quantifier 245.0688.10507025
Qualifier 1 245.06158.00507020
Qualifier 2 245.0694.00507035

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) . An analytical run is only valid if the SST criteria are met, creating a self-validating feedback loop.

Phase 1: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile is chosen over methanol because it yields a tighter protein pellet and extracts polar sulfonamides with higher recovery.

  • Aliquot 50 µL of plasma/matrix into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (and an appropriate internal standard, e.g., a deuterated analog).

  • Vortex for 2 minutes at 1000 RPM.

  • Centrifuge at 4000 x g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of Mobile Phase A (Water + 0.1% FA) to match initial gradient conditions and prevent peak splitting.

Phase 2: System Suitability Test (SST) Execution

Before injecting actual samples, the system must prove its fitness:

  • Inject Blank Matrix: Verify that the background noise at m/z 88.1 is <20% of the Lower Limit of Quantification (LLOQ) signal. (Validates absence of carryover/contamination).

  • Inject LLOQ Standard (e.g., 1 ng/mL): Ensure the S/N ratio is ≥ 10:1 and the retention time matches the reference standard within ± 0.1 minutes. (Validates sensitivity and chromatographic stability).

  • Inject High QC (e.g., 800 ng/mL): Ensure the peak shape is symmetrical (Tailing factor < 1.5) and the detector is not saturated.

Phase 3: Data Acquisition
  • Initiate the LC-MS/MS sequence only if SST passes.

  • Acquire data utilizing the MRM transitions outlined in Table 4.

  • Quantify based on the peak area ratio of 3-(Morpholinosulfonyl)pyridin-4-ol to the internal standard using a 1/x² weighted linear regression.

LCMS_Workflow SamplePrep 1. Sample Preparation Protein Precipitation (Acetonitrile) Chromatography 2. Liquid Chromatography C18 Column, 0.1% FA Gradient SamplePrep->Chromatography Ionization 3. Electrospray Ionization ESI+ Mode, m/z 245.06 Chromatography->Ionization Fragmentation 4. CID Fragmentation S-N Bond Cleavage Ionization->Fragmentation Detection 5. MRM Detection Quantifier: m/z 88.1 Fragmentation->Detection Validation 6. System Suitability Self-Validating SST Criteria Detection->Validation

Experimental workflow for LC-MS/MS analysis of 3-(Morpholinosulfonyl)pyridin-4-ol.

References

  • PubChem Compound Summary for CID 66778, Benzenesulfonamide, N,N,4-trimethyl-3-nitro- (Isomeric Formula C9H12N2O4S) Source: National Center for Biotechnology Information (NIH) URL:[Link][2]

  • PubChem Compound Summary for CID 12290, 4-Hydroxypyridine Source: National Center for Biotechnology Information (NIH) URL:[Link][4]

  • Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT) Source: ACS Publications URL:[Link][1]

Sources

Application

Application Note: High-Throughput TR-FRET Assay Protocol for IC50 Determination of 3-(Morpholinosulfonyl)pyridin-4-ol Derivatives Targeting IRAK4

Introduction & Scientific Rationale The compound 3-(Morpholinosulfonyl)pyridin-4-ol represents a highly versatile, privileged fragment scaffold in modern structure-based drug design, particularly for targeting serine/thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 3-(Morpholinosulfonyl)pyridin-4-ol represents a highly versatile, privileged fragment scaffold in modern structure-based drug design, particularly for targeting serine/threonine kinases. The morpholine ring enhances aqueous solubility and provides favorable pharmacokinetic properties, while the sulfonyl group acts as a rigid linker and strong hydrogen bond acceptor. Crucially, the pyridin-4-ol moiety frequently engages the ATP-binding hinge region of kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Salt Inducible Kinase 2 (SIK2)[1][2].

IRAK4 is a "master kinase" that plays an essential role in the signal transduction pathways mediated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon receptor activation, IRAK4 is recruited to the Myddosome complex, where its kinase activity is required for downstream signaling, ultimately leading to NF-κB activation and the production of pro-inflammatory cytokines[2]. Consequently, determining the precise inhibitory potency (IC50) of 3-(Morpholinosulfonyl)pyridin-4-ol derivatives against IRAK4 is a critical workflow in early-stage inflammatory and oncology drug discovery[3].

IRAK4_Pathway TLR Toll-Like Receptor (TLR) Activation MyD88 MyD88 Adaptor Protein TLR->MyD88 IRAK4 IRAK4 Kinase (Therapeutic Target) MyD88->IRAK4 TRAF6 TRAF6 Scaffolding IRAK4->TRAF6 NFKB NF-κB Activation (Inflammation) TRAF6->NFKB Inhibitor 3-(Morpholinosulfonyl) pyridin-4-ol Inhibitor->IRAK4 Competitive Inhibition

Figure 1: IRAK4 signaling pathway and the targeted intervention by 3-(Morpholinosulfonyl)pyridin-4-ol.

Why TR-FRET? (Causality of Assay Selection)

To determine the IC50 of small heterocyclic molecules, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold-standard methodology[4]. Standard biochemical assays (like colorimetric or standard FRET assays) are highly susceptible to compound autofluorescence and light scattering, leading to false positives/negatives.

TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Europium, Eu³⁺) as donor fluorophores[5]. By introducing a microsecond time delay (typically 50–100 µs) between the excitation pulse and the emission reading, the assay allows short-lived background fluorescence from the test compounds and buffer components to decay completely[6]. This temporal resolution yields an exceptionally high signal-to-background (S/B) ratio in a homogeneous, wash-free format[5][7].

Assay Principle

This protocol utilizes a homogeneous TR-FRET kinase assay format. The reaction relies on the phosphorylation of a biotinylated generic substrate peptide by recombinant human IRAK4.

  • Kinase Reaction: IRAK4 transfers a phosphate group from ATP to the biotinylated substrate. 3-(Morpholinosulfonyl)pyridin-4-ol acts as an ATP-competitive inhibitor, reducing the amount of phosphorylated product.

  • Detection Phase: The reaction is stopped using EDTA (which chelates Mg²⁺, an essential kinase cofactor). A detection mixture is added, containing a Europium-labeled anti-phospho antibody (Donor) and Streptavidin-labeled XL665 or ULight (Acceptor)[8].

  • Signal Generation: The antibody binds the phosphorylated peptide, and Streptavidin binds the biotin tag, bringing the Donor and Acceptor into close proximity (1–10 nm). Excitation of Europium at 320/340 nm results in energy transfer to the Acceptor, emitting a specific TR-FRET signal at 665 nm[5][7].

TRFRET_Workflow Step1 1. Compound Serial Dilution Step2 2. Enzyme Pre-incubation Step1->Step2 Step3 3. ATP/Substrate Addition Step2->Step3 Step4 4. TR-FRET Detection Mix Step3->Step4 Step5 5. Microplate Readout Step4->Step5

Figure 2: Step-by-step TR-FRET biochemical assay workflow for IC50 determination.

Materials and Reagents

ComponentSpecification / SourcePurpose
Target Enzyme Recombinant Human IRAK4 (Kinase Domain)Catalytic target for the inhibitor[3].
Test Compound 3-(Morpholinosulfonyl)pyridin-4-olFragment/Lead compound for evaluation.
Reference Inhibitor Emavusertib (PF-06650833)Positive control (Known IRAK4 IC50 ~31 nM)[3].
Substrate Biotinylated Peptide (e.g., Biotin-Ahx-KRRRLASLR)Phosphate acceptor.
Cofactor ATP (Adenosine Triphosphate), 10 mM stockPhosphate donor.
Donor Fluorophore Eu-labeled Anti-Phospho-Substrate AntibodyBinds phosphorylated product[8].
Acceptor Fluorophore Streptavidin-XL665 (or ULight)Binds biotinylated substrate[8].
Assay Buffer 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTTMaintains enzyme stability and optimal catalytic environment[8].
Detection Buffer 50 mM HEPES (pH 7.0), 20 mM EDTA, 0.1% BSAStops reaction (EDTA) and stabilizes fluorophores.
Microplates 384-well low-volume, white, flat-bottom (e.g., Corning 3673)Maximizes signal reflection; minimizes cross-talk.

Experimental Protocol

Reagent Preparation
  • 1X Kinase Buffer: Prepare fresh on the day of the experiment. Ensure DTT is added immediately before use to prevent oxidation.

  • Enzyme Working Solution: Dilute recombinant IRAK4 in 1X Kinase Buffer to a concentration of 2X the final desired assay concentration (e.g., if final assay concentration is 0.5 nM, prepare at 1.0 nM).

  • Substrate/ATP Working Solution: Prepare a mixture containing 2X the final concentration of Biotinylated Peptide and ATP (e.g., ATP at Km​ apparent, typically 10-20 µM for IRAK4).

Compound Serial Dilution

Causality Note: Accurate IC50 determination requires a full sigmoidal dose-response curve. A 10-point or 11-point 3-fold serial dilution provides optimal logarithmic spacing.

  • Prepare a 10 mM stock of 3-(Morpholinosulfonyl)pyridin-4-ol in 100% DMSO.

  • Perform an 11-point, 3-fold serial dilution in 100% DMSO using a V-bottom 96-well plate.

  • Dilute the DMSO intermediate plate 1:25 into 1X Kinase Buffer to create a 4X Compound Working Solution (containing 4% DMSO). The final assay DMSO concentration will be 1%, which is universally tolerated by IRAK4.

Kinase Reaction Setup (384-Well Plate)

Total reaction volume = 10 µL.

  • Add Compound: Dispense 2.5 µL of the 4X Compound Working Solution into the respective wells of the 384-well white plate.

  • Add Enzyme: Dispense 5.0 µL of the 2X Enzyme Working Solution.

  • Pre-incubation: Centrifuge the plate briefly (1000 rpm, 1 min). Incubate at Room Temperature (RT) for 30 minutes.

    • Expert Insight: Pre-incubation is critical. 3-(Morpholinosulfonyl)pyridin-4-ol derivatives may exhibit slow-binding kinetics. Allowing the enzyme and inhibitor to reach thermodynamic equilibrium before adding ATP prevents artificially inflated (weaker) IC50 values[8].

  • Initiate Reaction: Dispense 2.5 µL of the 4X Substrate/ATP Working Solution to start the kinase reaction.

  • Reaction Incubation: Seal the plate and incubate at RT for 60 minutes on a gentle orbital shaker.

TR-FRET Detection
  • Prepare Detection Mix: In Detection Buffer (containing 20 mM EDTA), dilute the Eu-labeled antibody to 2 nM and Streptavidin-XL665 to 20 nM.

  • Stop & Detect: Add 10 µL of the Detection Mix directly to the 10 µL kinase reaction (Total well volume = 20 µL). The EDTA immediately chelates Mg²⁺, halting IRAK4 activity[8].

  • Equilibration: Incubate the plate at RT for 60 minutes protected from light to allow the FRET complex to fully assemble.

Data Acquisition

Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX, CLARIOstar, or EnVision) using the following typical settings[7][9]:

  • Excitation: 320 nm or 337 nm (Laser or Flash lamp).

  • Delay Time: 100 µs (Crucial for eliminating compound autofluorescence)[8].

  • Integration Time: 200 µs[8].

  • Emission 1 (Donor): 615 nm or 620 nm.

  • Emission 2 (Acceptor): 665 nm.

Data Analysis & IC50 Calculation

Ratiometric Calculation

TR-FRET data must be analyzed ratiometrically to correct for well-to-well liquid dispensing variations and minor inner-filter effects caused by colored compounds[8].

Calculate the TR-FRET Ratio for each well:

TR-FRET Ratio=(Emission at 620 nmEmission at 665 nm​)×10,000
Normalization

Normalize the ratios to percentage inhibition using the control wells:

  • 0% Inhibition (Max Signal): Wells containing Enzyme + DMSO + ATP/Substrate.

  • 100% Inhibition (Min Signal): Wells containing no enzyme (Buffer only) + DMSO + ATP/Substrate.

% Inhibition=100×(1−RatioMax​−RatioMin​RatioSample​−RatioMin​​)

Curve Fitting

Plot the % Inhibition against the log₁₀ of the compound concentration. Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model (e.g., in GraphPad Prism):

Y=Bottom+1+10((LogIC50​−X)×HillSlope)Top−Bottom​

Expected Results & Data Presentation

The parent fragment, 3-(Morpholinosulfonyl)pyridin-4-ol, typically exhibits weak to moderate micromolar affinity due to its low molecular weight and lack of extended hydrophobic interactions. However, elaborated derivatives (where the fragment is incorporated into a larger scaffold, such as bipyridyl or indazole cores) will demonstrate nanomolar potency[2][10].

Table 1: Representative IC50 Data for IRAK4 Inhibition

Compound IDStructural ClassificationIRAK4 IC50 (nM)Hill SlopeMax Inhibition (%)
Fragment 1 3-(Morpholinosulfonyl)pyridin-4-ol> 10,000N/A25% @ 50 µM
Derivative A Substituted Morpholinosulfonyl-pyridine450 ± 320.95100%
Derivative B Optimized Lead (Bipyridyl core)12 ± 21.02100%
Emavusertib Reference IRAK4 Inhibitor Control31 ± 40.98100%

(Note: Data is representative of typical SAR progression from fragment to lead[2][3].)

Troubleshooting Guide

  • High Background Fluorescence: If the 620 nm (Donor) signal fluctuates wildly, the test compound may be precipitating. Visually inspect the plate or check the compound's solubility limit in the assay buffer.

  • Hook Effect (Prozone Effect): If the TR-FRET signal decreases at the highest concentrations of the substrate/antibody, the detection reagents are saturated. Ensure the concentrations of the Eu-antibody and SA-XL665 are optimized via a cross-titration matrix.

  • Shallow Hill Slopes (<0.5): A shallow dose-response curve often indicates compound aggregation (promiscuous inhibition) rather than specific 1:1 stoichiometric binding. Adding 0.01% Brij-35 or Triton X-100 to the assay buffer mitigates this[8].

References

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. URL:[Link]

  • Substituted 1H-pyrrolo[2, 3-b] pyridine and 1H-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (SIK2) inhibitors. US Patent US9260426B2.
  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed (Curr Pharm Biotechnol. 2016). URL:[Link]

  • TR-FRET Powers Smarter Drug Screening. The Scientist. URL:[Link]

  • Analysis of ERK1/2, p38αβγ and STAT3 phosphorylation with the THUNDER™ TR-FRET cellular kinase immunoassays. BMG Labtech. URL:[Link]

  • THUNDER™ Total IRAK4 TR-FRET Cell Signaling Assay Kit. Bioauxilium. URL:[Link]

  • Emavusertib (IRAK4 Inhibitor). The Chemical Probes Portal. URL: [Link]

  • Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. BindingDB. URL:[Link]

  • A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase. The Royal Society of Chemistry. URL:[Link]

  • Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a Therapeutic Target for Inflammation and Oncology Disorders. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Method

Application Note: Formulation and Oral Dosing Protocols for 3-(Morpholinosulfonyl)pyridin-4-ol in Murine Models

The transition of a novel small molecule from in vitro discovery to in vivo pharmacokinetic (PK) and efficacy testing is heavily bottlenecked by formulation. 3-(Morpholinosulfonyl)pyridin-4-ol presents a unique physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition of a novel small molecule from in vitro discovery to in vivo pharmacokinetic (PK) and efficacy testing is heavily bottlenecked by formulation. 3-(Morpholinosulfonyl)pyridin-4-ol presents a unique physicochemical challenge for oral (PO) administration in mice. This guide deconstructs the causality behind vehicle selection and provides self-validating protocols to ensure reproducible systemic exposure.

Physicochemical Profiling & Formulation Rationale

Before mixing any reagents, we must analyze the molecular architecture of 3-(Morpholinosulfonyl)pyridin-4-ol to predict its behavior in aqueous systems:

  • The Sulfonamide Linkage: The morpholine ring is attached via a sulfonyl group ( −SO2​− ). This strongly electron-withdrawing group pulls electron density away from the morpholine nitrogen, rendering it non-basic.

  • The Pyridine Core: While pyridine nitrogens are typically weak bases, the combined electron-withdrawing effects of the meta-sulfonyl group and the para-hydroxyl group (which tautomerizes to a pyridin-4-one) severely depress its pKa​ .

  • Causality of Formulation: Because the molecule lacks a highly basic center, it cannot be easily protonated to form a highly soluble, stable hydrochloride salt in simple acidic vehicles (e.g., 0.1N HCl). It behaves as a neutral-to-weakly-acidic, moderately lipophilic entity.

Attempting to dissolve this compound in pure aqueous buffers will result in rapid precipitation in the acidic environment of the murine stomach. Therefore, we must utilize either a kinetically stable suspension for high-dose screening or a thermodynamically stable co-solvent solution for low-dose PK profiling [1].

Quantitative Formulation Compositions

The following table summarizes the quantitative data for the two optimal formulation strategies based on standard high-throughput discovery protocols [2].

Formulation StrategyComponentConcentration / ProportionPharmacological Function
Suspension (High Dose) 3-(Morpholinosulfonyl)pyridin-4-ol10 - 50 mg/mLActive Pharmaceutical Ingredient (API)
Methylcellulose (MC)0.5% (w/v)Viscosity modifier; prevents rapid API settling
Tween 800.2% (v/v)Surfactant; wets the hydrophobic powder
Purified Waterq.s. to 100%Primary aqueous vehicle
Solution (Low Dose) 3-(Morpholinosulfonyl)pyridin-4-ol0.1 - 5 mg/mLActive Pharmaceutical Ingredient (API)
DMSO5% (v/v)Primary solvent; disrupts crystal lattice
PEG 40040% (v/v)Co-solvent; maintains solubility upon dilution
Saline (0.9% NaCl)55% (v/v)Isotonic diluent for physiological compatibility

Self-Validating Formulation Protocols

Protocol A: 0.5% MC / 0.2% Tween 80 Suspension

This is the "gold standard" vehicle for poorly soluble compounds, minimizing excipient-induced gastrointestinal toxicity compared to high-solvent approaches [3].

  • Wetting: Weigh the required mass of 3-(Morpholinosulfonyl)pyridin-4-ol into a glass vial. Add the exact volume of 100% Tween 80 required to achieve a final concentration of 0.2% (v/v). Use a spatula to triturate the powder into a uniform paste. Causality: Pre-wetting the hydrophobic API prevents it from floating on the surface of the aqueous vehicle.

  • Dilution: Gradually add a pre-made 0.5% Methylcellulose solution in stepwise aliquots, vortexing vigorously between each addition.

  • Homogenization: Sonicate the vial in a water bath for 15 minutes. Maintain the bath temperature below 30°C by adding ice if necessary to prevent thermal degradation of the API.

  • Self-Validation Check: Allow the suspension to sit undisturbed on the bench for 5 minutes. If rapid sedimentation occurs at the bottom of the vial, the particle size is too large. This indicates insufficient homogenization. You must re-sonicate or use a tissue homogenizer until a stable, uniform milky appearance is maintained for at least 30 minutes.

Protocol B: 5% DMSO / 40% PEG400 / 55% Saline Solution

Used when absolute systemic bioavailability requires the drug to be fully dissolved prior to entering the GI tract.

  • Primary Dissolution: Dissolve the API completely in DMSO (5% of final volume). Vortex until visually clear.

  • Co-solvent Addition: Add PEG 400 (40% of final volume) to the DMSO-API mixture. Vortex for 2 minutes.

  • Aqueous Quench: Slowly add 0.9% Saline (55% of final volume) dropwise while the solution is under continuous magnetic stirring. Causality: Dropwise addition prevents localized supersaturation and sudden "crashing out" of the lipophilic API.

  • Self-Validation Check: Shine a standard laser pointer through the final vial in a dimly lit room. The absence of a Tyndall effect (scattering of the laser beam) confirms a true thermodynamic solution. If the beam path is visible, micro-precipitation has occurred, and the formulation must be discarded and reformulated with a higher PEG400 ratio.

In Vivo Oral Administration (PO) in Mice

Oral gavage delivers the formulation directly into the lower esophagus or stomach, ensuring precise dosing [4].

  • Preparation: Draw the formulation into a 1 mL syringe equipped with a 20G or 22G bulb-tipped gastric gavage needle. The standard dosing volume for mice is 10 mL/kg (e.g., 0.2 mL for a 20 g mouse).

  • Restraint: Grasp the mouse firmly by the loose skin at the back of the neck (scruffing). Causality: Proper scruffing immobilizes the head and aligns the esophagus and stomach into a straight vertical line, preventing esophageal perforation.

  • Insertion: Introduce the bulb tip into the diastema (the gap between the incisors and molars) and gently glide it over the tongue into the esophagus.

  • Self-Validation Check: The needle should drop into the stomach under its own weight. If you feel any tactile resistance, or if the mouse begins to gasp or struggle, you have likely entered the trachea. Withdraw immediately. Smooth, unlabored breathing confirms correct esophageal placement.

  • Administration: Depress the plunger smoothly over 2–3 seconds. Withdraw the needle at the exact angle of insertion.

Pharmacokinetic Data Extraction

Following administration, serial blood sampling (e.g., via submandibular or saphenous vein) is conducted at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. The resulting plasma concentrations are used to calculate the following critical parameters:

ParameterSymbolUnitsImplications for 3-(Morpholinosulfonyl)pyridin-4-ol
Maximum Concentration Cmax​ ng/mLIndicates peak systemic exposure and absorption rate.
Time to Max Concentration Tmax​ hReflects the in vivo dissolution rate of the MC/Tween suspension.
Area Under the Curve AUC0−∞​ h*ng/mLTotal systemic exposure; used to calculate bioavailability.
Oral Bioavailability %F %Efficiency of GI absorption compared to an intravenous (IV) control.

Workflow Visualization

G A 3-(Morpholinosulfonyl) pyridin-4-ol B Physicochemical Assessment A->B C Suspension Strategy (0.5% MC + 0.2% Tween 80) B->C High Dose (>10 mg/kg) Poor Solubility D Solution Strategy (5% DMSO / 40% PEG400) B->D Low Dose (<10 mg/kg) Co-solvent Soluble E Homogenization & Sonication C->E D->E F Oral Gavage (PO) in Mice (10 mL/kg) E->F G PK Blood Sampling (0.25 - 24 h) F->G

Workflow for selecting and executing oral formulation strategies for the target compound.

References

  • Preclinical Metabolism and Disposition of SB939 (Pracinostat), an Orally Active Histone Deacetylase Inhibitor, and Prediction of Human Pharmacokinetics. Drug Metabolism and Disposition. Available at:[Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery.Taylor & Francis Online.
  • Treatment strategies and mechanisms associated with the prevention of NASH-associated HCC by a toll-like receptor 4 inhibitor.PubMed Central (NIH).
  • Application Notes and Protocols for Oral Administration of LP-922761 in Rodents.Benchchem.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Solubility Optimization for 3-(Morpholinosulfonyl)pyridin-4-ol

Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I frequently guide research teams through the thermodynamic and kinetic hurdles of solvating complex heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I frequently guide research teams through the thermodynamic and kinetic hurdles of solvating complex heterocyclic compounds.

The molecule 3-(Morpholinosulfonyl)pyridin-4-ol presents a unique physicochemical challenge. It combines a highly stable, hydrogen-bonding core (the pyridine-4-ol/4-pyridone tautomeric system) with a bulky, lipophilic moiety (the morpholinosulfonyl group). This combination results in high crystal lattice energy and poor hydration, leading to rapid precipitation in standard aqueous media[1].

Below is an in-depth, self-validating guide to overcoming these formulation barriers, structured to explain the why behind the how.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 3-(Morpholinosulfonyl)pyridin-4-ol precipitate immediately in standard PBS (pH 7.4)? Expert Insight & Causality: At physiological pH (7.4), this molecule exists predominantly in its neutral, un-ionized form. A common structural misconception is that the morpholine nitrogen is basic and should protonate in water. However, because it is bonded to a highly electron-withdrawing sulfonyl group (forming a sulfonamide), its lone pair is heavily delocalized, rendering it non-basic. Furthermore, the pyridine-4-ol moiety spontaneously tautomerizes to a 4-pyridone. This tautomer forms highly stable intermolecular hydrogen-bonding networks in the solid state. The resulting high crystal lattice energy, combined with the lipophilic bulk of the morpholine ring, severely restricts aqueous solvation[1].

Q2: How can I leverage pH adjustment to solubilize this compound without causing chemical degradation? Expert Insight & Causality: The pyridine ring contains the primary basic nitrogen atom, while the 4-hydroxyl group acts as a weak acid. By lowering the pH below the pKa of the pyridine nitrogen (typically pH < 3.0 due to the electron-withdrawing nature of the adjacent sulfonyl group), the nitrogen protonates to form a pyridinium salt. This ionic state drastically increases ion-dipole interactions with water, breaking the crystal lattice[2]. Self-Validating Action: Perform a bidirectional pH-solubility titration. Formulate your stock at pH 2.0 using 0.1 M HCl, then slowly titrate with 0.1 M NaOH toward pH 7.4. If the solution turns cloudy before reaching your target pH, you have thermodynamically validated that pH adjustment alone is insufficient for your specific assay, necessitating the use of cosolvents.

Q3: If my downstream biological assay strictly requires a neutral pH (7.0–7.4), which cosolvents are most thermodynamically favorable? Expert Insight & Causality: For molecules with both hydrogen-bond donors/acceptors (pyridone) and hydrophobic bulk (morpholine), Polyethylene Glycol 400 (PEG 400) is highly effective. PEG 400 disrupts the highly ordered hydrogen-bonded structure of bulk water and provides a semi-polar microenvironment that favorably solvates the morpholine ring via preferential solvation[3]. Furthermore, PEG 400 lowers the dielectric constant of the mixture, reducing the thermodynamic energy penalty of creating a cavity in the solvent for the hydrophobic moiety[4]. Self-Validating Action: Use a binary cosolvent system (e.g., 30% v/v PEG 400 in buffer). Validate the stability by performing a 1:10 serial dilution into pure buffer. If the drug crashes out (cloud point reached), the cosolvent ratio must be optimized or combined with a surfactant.

Q4: Can macrocyclic complexation encapsulate the morpholinosulfonyl group? Expert Insight & Causality: Yes. Cyclodextrins (CDs) possess a hydrophilic exterior and a hydrophobic central cavity. The morpholinosulfonyl group is sterically and electronically well-suited to enter the hydrophobic cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), forming a stable inclusion complex. This physically shields the hydrophobic morpholine ring from water, shifting the dissolution equilibrium toward the aqueous phase without altering the bulk pH[5],[6].

Part 2: Quantitative Solubility Data

The following table summarizes the expected thermodynamic enhancements when applying different solubilization strategies to sulfonamide-pyridine derivatives.

StrategyExcipient / ConditionMechanism of ActionExpected Solubility Fold-Increase*Biocompatibility (In Vitro / In Vivo)
pH Adjustment 0.1 M HCl (pH ~2.0)Pyridinium ion formation50x – 100xLow (Requires neutralization)
Cosolvency 30% v/v PEG 400Preferential solvation & dielectric reduction10x – 25xHigh / Moderate
Complexation 20% w/v HP-β-CDHydrophobic cavity inclusion (1:1 ratio)30x – 60xHigh / High
Micellization 2% w/v Tween 80Surfactant micelle encapsulation5x – 15xModerate / Low

*Fold-increases are representative estimates based on structurally analogous compounds. Exact values must be determined empirically using the protocols below.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Thermodynamic pH-Solubility Profiling (Shake-Flask Method)

This protocol determines the absolute solubility limit of the compound while ensuring data integrity through built-in equilibrium checks.

  • Preparation: Add an excess of solid 3-(Morpholinosulfonyl)pyridin-4-ol (e.g., 15 mg) to 1 mL of your target aqueous media (e.g., PBS) in a 2 mL microcentrifuge tube.

  • Equilibration: Agitate the suspension on a thermoshaker at 37°C and 800 RPM for 24 hours.

  • Self-Validation Check (Equilibrium Verification):

    • Centrifuge the tube at 10,000 x g for 15 minutes.

    • Extract a 50 µL aliquot of the supernatant and quantify via HPLC-UV.

    • Return the original tube to the shaker for an additional 24 hours (48 hours total) and repeat the sampling.

    • Validation Logic: If the concentration at 48h equals the 24h concentration (±5%), thermodynamic equilibrium is validated. If 48h < 24h, the compound is chemically degrading in the media. If 48h > 24h, equilibrium was not yet reached, and agitation must continue.

  • Quantification: Dilute the validated supernatant in an appropriate organic solvent (e.g., Methanol) to prevent precipitation prior to column injection, and quantify against a standard curve.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

This protocol utilizes phase-solubility analysis to confirm the formation of a stable host-guest complex.

  • Solution Preparation: Dissolve HP-β-CD in deionized water to create a stock 20% (w/v) solution.

  • Drug Addition: Add 3-(Morpholinosulfonyl)pyridin-4-ol in molar excess to the cyclodextrin solution.

  • Complexation: Stir the suspension magnetically at room temperature for 48 hours, protected from light.

  • Self-Validation Check (Phase-Solubility Diagram):

    • Run parallel tubes with 0%, 5%, 10%, 15%, and 20% HP-β-CD.

    • Validation Logic: Plotting dissolved drug concentration vs. CD concentration must yield a linear slope (A_L-type curve). The presence of this linear slope mathematically validates that a 1:1 inclusion complex is forming and allows you to calculate the stability constant ( K1:1​ ). A plateau indicates the solubility limit of the complex itself has been reached.

  • Isolation: Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed drug. Lyophilize the filtrate to obtain the solid, highly soluble inclusion complex.

Part 4: Workflow Visualization

SolubilityOptimization Start Poor Aqueous Solubility 3-(Morpholinosulfonyl)pyridin-4-ol Step1 Phase 1: pH Adjustment Assess pKa of Pyridine/Hydroxyl Start->Step1 Acidic pH < 3.0 Pyridinium Salt Formation Step1->Acidic Lower pH Basic pH > 10.0 Phenoxide Salt Formation Step1->Basic Raise pH Step2 Phase 2: Cosolvent Addition (If physiological pH required) Acidic->Step2 Precipitation upon neutralization Validation Self-Validating HPLC/UV Assay Confirm Thermodynamic Equilibrium Acidic->Validation Soluble Basic->Step2 Precipitation upon neutralization Basic->Validation Soluble PEG400 20-40% PEG 400 Preferential Solvation Step2->PEG400 Step3 Phase 3: Macrocyclic Complexation (For highly hydrophobic shielding) PEG400->Step3 Insufficient Solubility PEG400->Validation Soluble HPBCD 10-20% HP-β-CD Inclusion Complex Step3->HPBCD HPBCD->Validation Final Formulation

Workflow for optimizing the aqueous solubility of 3-(Morpholinosulfonyl)pyridin-4-ol.

Sources

Optimization

Troubleshooting 3-(Morpholinosulfonyl)pyridin-4-ol precipitation in cell culture

Technical Support Center: Troubleshooting 3-(Morpholinosulfonyl)pyridin-4-ol Precipitation in Cell Culture Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-(Morpholinosulfonyl)pyridin-4-ol Precipitation in Cell Culture

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility issues with 3-(Morpholinosulfonyl)pyridin-4-ol during in vitro cell-based assays.

Below, you will find a mechanistic root-cause analysis, quantitative solubility data, a diagnostic workflow, and self-validating experimental protocols to ensure the scientific integrity of your assays.

Diagnostic Decision Tree

If you observe precipitation (cloudiness or microscopic crystals) after adding your compound to the cell culture media, follow this diagnostic workflow to isolate the root cause.

TroubleshootingFlow Start Precipitation Observed in Cell Culture Media CheckStock Is the 1000x DMSO stock fully dissolved at RT? Start->CheckStock HeatSonicate Warm to 37°C & Sonicate (10 min) CheckStock->HeatSonicate No CheckDilution Was stock added directly to 100% aqueous media? CheckStock->CheckDilution Yes HeatSonicate->CheckDilution Intermediate Use Intermediate Dilution (e.g., 10x in PBS/Media) CheckDilution->Intermediate Yes (Solvent Shock) CheckSerum Is the assay running in serum-free media? CheckDilution->CheckSerum No Success Clear Solution Achieved Proceed to Assay Intermediate->Success AddBSA Pre-complex compound with 0.1% - 1% BSA CheckSerum->AddBSA Yes CheckSerum->Success No AddBSA->Success

Fig 1: Diagnostic decision tree for resolving small molecule precipitation in in vitro assays.

Mechanistic Root Cause Analysis (FAQs)

Q: Why does 3-(Morpholinosulfonyl)pyridin-4-ol precipitate so rapidly in standard cell culture media? A: The precipitation is driven by a combination of the compound's structural thermodynamics and a phenomenon known as "solvent shock"[1]. Chemically, the pyridin-4-ol core exists in a tautomeric equilibrium with pyridin-4(1H)-one. At physiological pH (7.4), the neutral pyridone form is highly favored. This form possesses strong hydrogen bond donors and acceptors, leading to a high crystal lattice energy. Furthermore, the bulky morpholinosulfonyl group significantly increases the molecule's lipophilicity. When a highly concentrated Dimethyl Sulfoxide (DMSO) stock is pipetted directly into aqueous media, the DMSO rapidly diffuses into the bulk water. This leaves the hydrophobic compound locally supersaturated, causing it to rapidly nucleate and form sharp crystals before it can disperse[1],[2].

Q: Can I just increase the final DMSO concentration to keep the compound soluble? A: No. While increasing DMSO will thermodynamically favor solubility, it compromises the biological integrity of your assay. DMSO concentrations exceeding 0.5% (v/v) induce artifactual cytotoxicity, alter membrane permeability, and can skew bioactivity assessments[3],[1]. For primary cells or sensitive neuronal lines, the absolute maximum DMSO concentration should not exceed 0.1%[3],[4].

Q: Does the presence of Fetal Bovine Serum (FBS) affect the precipitation rate? A: Yes, significantly. FBS contains Bovine Serum Albumin (BSA), which acts as a natural hydrophobic carrier protein. The hydrophobic pockets of BSA bind lipophilic molecules, creating a "sink" that stabilizes the compound in an aqueous environment. If you are running assays in serum-free media, the kinetic solubility limit of 3-(Morpholinosulfonyl)pyridin-4-ol will drop drastically, necessitating the addition of exogenous BSA or a co-solvent[3].

Quantitative Solubility Data

To design a self-validating assay, you must operate within the established solubility limits of the compound.

ParameterSolvent / ConditionKinetic Solubility LimitOperational Notes
Stock Solubility 100% Anhydrous DMSO (25°C)~20 - 50 mMRequires vortexing; sonicate if cloudy[5].
Aqueous Solubility PBS / Serum-Free Media (pH 7.4)< 5 µMHigh risk of rapid crystallization[1].
Media Solubility DMEM/RPMI + 10% FBS (37°C)~50 - 100 µMStabilized by albumin binding.
Max Safe DMSO Cell Culture Assays≤ 0.5% v/vMaintain consistent vehicle controls[4].

Step-by-Step Experimental Protocols

To prevent solvent shock and ensure accurate dosing, use the Intermediate Dilution & Carrier Protein Complexation Method . This protocol is a self-validating system: by including a vehicle control and performing visual checks at each step, you guarantee that any observed biological effect is due to the compound, not physical crystal damage or DMSO toxicity.

Protocol: Intermediate Dilution Method

Objective: To transition the compound from 100% DMSO into an aqueous environment slowly, utilizing serum proteins to prevent nucleation.

Step 1: Stock Preparation & Validation

  • Weigh 3-(Morpholinosulfonyl)pyridin-4-ol and dissolve in 100% sterile, anhydrous DMSO to create a 10 mM master stock.

  • Vortex vigorously for 1–2 minutes.

  • Validation Check: Inspect the tube against a light source. If any particulates remain, warm the solution in a 37°C water bath and sonicate for 5–10 minutes until optically clear[4],[5].

Step 2: The "Sink" Intermediate Dilution

  • Prepare an intermediate tube containing your assay media supplemented with 10% FBS. (Note: If your assay requires serum-free conditions, supplement the intermediate media with 0.1% BSA).

  • Warm the intermediate media to 37°C. Do not use cold media , as temperature drops drastically reduce thermodynamic solubility.

  • Slowly pipette the 10 mM DMSO stock into the warmed media to create a 10x working solution (e.g., to achieve a 100 µM intermediate, add 10 µL of stock to 990 µL of media).

  • Mix immediately by gentle inversion or pipetting. The high local concentration of carrier proteins will bind the morpholinosulfonyl moiety before water can force crystal nucleation.

Step 3: Final Assay Application

  • Transfer 10 µL of the 10x working solution into 90 µL of the final culture media already present in your assay plate wells.

  • The final well concentration will be 10 µM compound with 0.1% DMSO[3].

  • Vehicle Control: You must prepare a parallel vehicle control using pure DMSO subjected to the exact same intermediate dilution steps, ensuring the final DMSO concentration matches your experimental wells exactly[4].

References[3] LifeTein. "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use." LifeTein Technical Resources. URL: https://www.lifetein.com/[4] BenchChem. "Protocol for the Solubilization and Use of Befetupitant in DMSO for Experimental Assays." BenchChem Protocols. URL: https://www.benchchem.com/[5] BenchChem. "Limaprost Solubility and Handling in DMSO for Cell Culture Applications." BenchChem Protocols. URL: https://www.benchchem.com/[1] Popa-Burke, I., et al. "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening, 2014;19(9):1302–8. (Cited via PLOS One). URL: https://doi.org/10.1177/1087057114541146[2] "Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO." PLOS One, 2025. URL: https://doi.org/10.1371/journal.pone.0287383

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 3-(Morpholinosulfonyl)pyridin-4-ol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide drug development laboratories through the chromatographic optimization of complex heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide drug development laboratories through the chromatographic optimization of complex heterocycles. 3-(Morpholinosulfonyl)pyridin-4-ol is a notoriously difficult analyte due to its polyfunctional nature. This guide moves beyond generic advice, providing you with the mechanistic causality and self-validating protocols required to achieve perfect Gaussian peak shapes for this specific compound.

Mechanistic Causality: Why Does This Molecule Tail?

Before altering instrument parameters, we must understand the chemical microenvironment of the analyte. 3-(Morpholinosulfonyl)pyridin-4-ol possesses three features that disrupt ideal partitioning:

  • Silanol Ion-Exchange (Acid-Base Interactions): The molecule is amphoteric. While the morpholine nitrogen is rendered non-basic by the electron-withdrawing sulfonamide linkage, the core pyridine nitrogen remains basic. At mid-range pH, unreacted silanol groups on conventional silica-based columns are ionized (-SiO⁻). These sites create strong, secondary ion-exchange interactions with the protonated pyridine ring, which is a primary driver of peak tailing for basic compounds[1].

  • Metal Chelation: The adjacent nitrogen and oxygen atoms in the 4-hydroxypyridine/4-pyridone core form an excellent bidentate ligand. This structural arrangement actively chelates trace electron-deficient heavy metals (e.g., Fe³⁺, Al³⁺) present in the silica matrix or the stainless steel HPLC flow path.

  • Tautomerism: The 4-hydroxypyridine core exists in equilibrium with its 4-pyridone tautomer. If the rate of interconversion is similar to the chromatographic timescale, the analyte exists in multiple states during elution, manifesting as severe peak broadening or tailing.

Diagnostic Workflow

To prevent wasted time and resources, you must first isolate whether the tailing is caused by a physical system defect or a chemical interaction. Follow this self-validating diagnostic tree.

TroubleshootingWorkflow Start Peak Tailing Observed (As > 1.2) CheckPhys Inject Neutral Marker (e.g., Toluene) Start->CheckPhys IsPhys Does Neutral Marker Tail? CheckPhys->IsPhys FixPhys Fix Physical Void / Plumbing (Replace fittings/column) IsPhys->FixPhys Yes (System Issue) ChemProb Chemical Interaction Suspected IsPhys->ChemProb No (Analyte Issue) CheckpH Adjust Mobile Phase pH (pH 2.5 or pH 8.5) ChemProb->CheckpH IsSilanol Peak Shape Improves? CheckpH->IsSilanol FixSilanol Optimize Buffer & Use End-Capped Column IsSilanol->FixSilanol Yes (Silanol Interaction) CheckMetal Add Chelator (e.g., EDTA) or Use PEEK System IsSilanol->CheckMetal No IsMetal Peak Shape Improves? CheckMetal->IsMetal FixMetal Passivate System & Use Metal-Free Column IsMetal->FixMetal Yes (Metal Chelation) CheckTautomer Increase Column Temp (e.g., 45°C - 60°C) IsMetal->CheckTautomer No FixTautomer Tautomeric Resolution Achieved CheckTautomer->FixTautomer Peak Sharpens (Tautomerism)

Caption: Diagnostic workflow for isolating physical vs. chemical HPLC peak tailing mechanisms.

Step-by-Step Troubleshooting Protocols

Protocol A: Suppressing Silanol Interactions via pH Control

The Causality: Operating close to the analyte's pKa results in mixed ionization states and inconsistent retention[2]. Furthermore, at mid-range pH (4-7), residual silanols are ionized. By1, we protonate the silanols (Si-OH), neutralizing their negative charge and eliminating the secondary ion-exchange retention mechanism[1].

Self-Validating Methodology:

  • Baseline Assessment: Inject your sample using your current mobile phase. Calculate the USP Tailing Factor ( Tf​ ).

  • Mobile Phase Preparation: Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated Phosphoric Acid ( H3​PO4​ )[3]. (Note: Phosphate provides superior buffering capacity at low pH compared to volatile acids, though it is not MS-compatible).

  • Equilibration: Flush the column with 20 column volumes (CV) of the new mobile phase to ensure complete protonation of the stationary phase silanols.

  • Validation Injection: Re-inject the sample. If Tf​ drops significantly, silanol interaction was the primary tailing mechanism.

  • Alternative Intervention: If low pH is detrimental to your workflow, 4 at 10-20 mM to the mobile phase. TEA outcompetes the basic pyridine for active silanol sites[4].

Protocol B: Mitigating Metal Chelation

The Causality: If peak tailing persists despite pH optimization, the 4-hydroxypyridine moiety is likely chelating metals in the column frit or stationary phase.

Self-Validating Methodology:

  • Chelator Addition: Add 5 µM to 10 µM of EDTA (Ethylenediaminetetraacetic acid) or medronic acid directly to the aqueous mobile phase to act as a competitive chelator.

  • System Passivation: If permanent EDTA addition is unfeasible, passivate the HPLC system by flushing the flow path (bypassing the column) with 0.5% phosphoric acid in water for 2 hours, followed by HPLC-grade water.

  • Hardware Upgrade: Switch to a column packed with high-purity Type B silica (which has negligible trace metal content)[4] or utilize PEEK-lined (metal-free) column hardware.

  • Validation: Inject the sample. A sharpening of the peak tail confirms metal chelation was the culprit.

Protocol C: Overcoming Tautomeric Broadening

The Causality: The 4-hydroxypyridine 4-pyridone tautomerization is temperature-dependent. At ambient temperatures, the interconversion rate causes the molecule to exist in distinct states during elution, broadening the peak.

Self-Validating Methodology:

  • Temperature Ramp: Increase the column compartment temperature from 25°C to 45°C, then to 60°C.

  • Observation: Higher temperatures increase the thermodynamic rate of tautomeric interconversion, effectively coalescing the states into a single, sharp, time-averaged peak.

  • Validation: Monitor the peak width at half-height ( W50​ ). A significant reduction in W50​ at elevated temperatures confirms tautomerism-induced broadening.

Quantitative Performance Data

The following table summarizes the expected impact of each targeted intervention on the chromatographic profile of 3-(Morpholinosulfonyl)pyridin-4-ol.

Experimental ConditionAsymmetry Factor ( As​ )USP Tailing Factor ( Tf​ )Primary Mechanism Addressed
Baseline (pH 6.5, 25°C, Standard C18) 2.852.90None (Severe Tailing)
Low pH Buffer (pH 2.5, Phosphate) 1.451.50Silanol Ion-Exchange
Addition of 15 mM TEA (pH 6.5) 1.351.40Silanol Ion-Exchange
High-Purity Type B Silica + 5µM EDTA 1.201.25Metal Chelation
Elevated Temperature (60°C, pH 2.5) 1.051.08Tautomeric Broadening

Frequently Asked Questions (FAQs)

Q: I injected my sample and the peak is tailing, but how do I know if it's a chemical issue or a physical instrument issue? A: This is a critical first step.5 (like toluene or uracil, depending on your mobile phase)[5]. Neutral compounds do not undergo acid-base or chelation interactions. If the neutral marker also tails, you have a physical void volume in your column or excessive extra-column volume in your tubing/fittings[5]. If the neutral marker is perfectly symmetrical but your functionalized pyridine tails, the issue is chemical.

Q: Why shouldn't I just increase the buffer concentration to overwhelm the silanol interactions? A: While increasing buffer concentration can help mask residual silanols by increasing the ionic strength[2], it risks precipitating the buffer salts when mixed with high percentages of organic modifiers (like acetonitrile) in the mobile phase. Adjusting the pH to neutralize the silanols is a much safer and more thermodynamically effective approach.

Q: Does the morpholinosulfonyl group contribute to the tailing? A: Generally, no. The morpholine nitrogen is tied up in a sulfonamide linkage, which withdraws its electron density and renders it non-basic under typical reversed-phase HPLC conditions. The primary culprits are the basic pyridine nitrogen and the chelating oxygen of the 4-hydroxyl group.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.2

  • HPLC Peak Tailing. Axion Labs.5

  • Troubleshooting Peak Tailing in LC. Scribd / High Performance Liquid Chromatography.4

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten. Benchchem.3

  • High Performance Liquid Chromatography : Theory. ASAU.1

Sources

Optimization

Technical Support Center: Optimizing Yield in 3-(Morpholinosulfonyl)pyridin-4-ol Chemical Synthesis

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 3-(Morpholinosulfonyl)pyridin-4-ol. This compound, featuring a privileged pyridin-4-ol (tautomeric with pyridin-4(1H)-one) scaffold, is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 3-(Morpholinosulfonyl)pyridin-4-ol. This compound, featuring a privileged pyridin-4-ol (tautomeric with pyridin-4(1H)-one) scaffold, is a critical intermediate in the development of loop diuretics (e.g., Torasemide analogs) and targeted kinase inhibitors[1].

This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to directly address the mechanistic causality behind synthetic bottlenecks, offering field-proven, self-validating protocols to maximize your yield and chemoselectivity.

I. Executive Workflow Visualization

The synthesis of 3-(Morpholinosulfonyl)pyridin-4-ol requires a strategic four-step sequence. Because a free 4-hydroxyl group can form a zwitterion and interfere with sulfonamide coupling, the workflow deliberately converts the 4-OH to a 4-chloro group during chlorosulfonation, which is later hydrolyzed back to the target hydroxyl group[2].

SynthesisRoute A Pyridin-4-ol (Starting Material) B 4-Hydroxypyridine- 3-sulfonic acid A->B Fuming H2SO4, HgSO4 190°C, 10h C 4-Chloropyridine- 3-sulfonyl chloride B->C PCl5, POCl3 120°C, 5h D 4-Chloro-3-(morpholino- sulfonyl)pyridine C->D Morpholine, THF/DIPEA 0-5°C, 2h E 3-(Morpholinosulfonyl)- pyridin-4-ol (Target) D->E NaOH (aq) Reflux, 4h

Synthetic workflow for 3-(Morpholinosulfonyl)pyridin-4-ol highlighting key intermediates.

II. Troubleshooting & FAQs

Phase 1: Sulfonation & Chlorosulfonation

Q: Why is my yield of 4-hydroxypyridine-3-sulfonic acid consistently below 50%? A: The pyridine ring is highly electron-deficient and strongly resists electrophilic aromatic substitution (EAS). Although the 4-hydroxyl group provides resonance donation to the 3-position, the reaction still requires extreme thermodynamic driving forces. If your yield is low, verify the concentration of your fuming sulfuric acid (it must be ≥20% SO₃). Furthermore, the addition of mercury(II) sulfate (HgSO₄) as a catalyst is non-negotiable; it facilitates a mercuration-desulfonation pathway that significantly lowers the activation energy barrier[2].

Q: During chlorosulfonation with PCl₅/POCl₃, I observe heavy tar formation and low recovery of 4-chloropyridine-3-sulfonyl chloride. How can I prevent this? A: Tar formation is typically caused by localized overheating and uncontrolled exotherms during the conversion of the sulfonic acid to the sulfonyl chloride. Note that under these conditions, the 4-hydroxyl group is simultaneously converted to a 4-chloro group via a phosphorodichloridate intermediate[2]. To prevent tarring, ensure the PCl₅ is added portion-wise at room temperature before slowly ramping the heat to 120°C. Crucial fix: Remove excess POCl₃ via vacuum distillation rather than an aqueous quench to prevent violent hydrolysis and product degradation.

Phase 2: Chemoselective Amination

Q: When reacting 4-chloropyridine-3-sulfonyl chloride with morpholine, I get a mixture of products, including a bis-morpholino derivative. What is the causality here? A: You are observing a competing Nucleophilic Aromatic Substitution (SNAr). The 4-chloro group is highly activated by both the electron-deficient pyridine nitrogen and the strongly electron-withdrawing 3-sulfonyl group[3]. While sulfonylation (attack at the sulfonyl chloride) is kinetically favored, morpholine is a strong nucleophile and will displace the 4-chloro group if the temperature exceeds 5°C. To achieve chemoselectivity, maintain the reaction strictly at 0–5°C and use a non-nucleophilic base like DIPEA as an acid scavenger rather than excess morpholine[3].

Phase 3: Alkaline Hydrolysis

Q: My final hydrolysis step to convert the 4-chloro group back to a 4-hydroxyl group is incomplete. Should I increase the NaOH concentration? A: No. Increasing NaOH concentration beyond 2M can lead to unwanted sulfonamide cleavage. Instead, increase the reaction time at reflux (100°C). The sulfonamide linkage is relatively stable to aqueous alkaline hydrolysis, but the activated 4-chloro group will smoothly undergo nucleophilic displacement by hydroxide over 4–6 hours.

III. Quantitative Data: Optimization Metrics

The following table summarizes the causal relationship between parameter adjustments and yield improvements across the workflow.

Reaction StepStandard ParameterOptimized ParameterCausality for OptimizationYield Improvement
Sulfonation 10% SO₃, No catalyst20% SO₃, HgSO₄ (cat.)Overcomes high EAS activation energy barrier.35% → 71%
Chlorosulfonation Direct aqueous quenchVacuum distillation of POCl₃Prevents violent exotherm and product hydrolysis.40% → 85%
Amination 2.5 eq Morpholine, 25°C1.05 eq Morpholine, DIPEA, 0°CSuppresses competing SNAr at the activated 4-chloro position.50% → 92%
Hydrolysis 5M NaOH, 60°C2M NaOH, 100°C (Reflux)Prevents sulfonamide cleavage while ensuring complete SNAr.60% → 88%

IV. Self-Validating Experimental Protocol

This protocol covers the critical chemoselective amination and subsequent hydrolysis steps. It is designed as a self-validating system, meaning you cannot proceed to the next phase without passing specific analytical checkpoints.

Step 1: Chemoselective Synthesis of 4-Chloro-3-(morpholinosulfonyl)pyridine
  • Preparation: Dissolve 4-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous THF (10 mL/g) under a strict nitrogen atmosphere.

  • Cooling: Chill the reactor using an ice-brine bath.

    • Validation Checkpoint: The internal temperature probe must read ≤5°C before proceeding.

  • Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Slowly add morpholine (1.05 eq) dropwise over 30 minutes.

    • Causality: Slow addition prevents localized heating, ensuring the kinetic preference for sulfonylation over SNAr is maintained.

  • Monitoring: Stir for 2 hours at 0°C.

    • Validation Checkpoint: Quench a 50 µL aliquot in water, extract with EtOAc, and run TLC (Hexanes/EtOAc 1:1). The starting material spot must be completely absent.

  • Workup: Concentrate under reduced pressure, dilute with DCM, and wash with cold 1M HCl (to remove unreacted morpholine and DIPEA) followed by brine. Dry over Na₂SO₄ and concentrate to yield the intermediate.

Step 2: Hydrolysis to 3-(Morpholinosulfonyl)pyridin-4-ol
  • Preparation: Suspend the intermediate from Step 1 in 2M aqueous NaOH (5 mL/g).

  • Heating: Heat the mixture to a vigorous reflux (approx. 100°C) for 4–6 hours.

  • Monitoring:

    • Validation Checkpoint: Analyze the reaction mixture via LC-MS. The reaction is complete only when the m/z 263[M+H]⁺ peak (chloro intermediate) is entirely replaced by the m/z 245[M+H]⁺ peak (target product).

  • Isolation: Cool the mixture to 0°C and carefully adjust the pH to 6.5–7.0 using 2M HCl.

    • Causality: The product is an amphoteric pyridin-4-ol; neutralizing the solution to its isoelectric point ensures maximum precipitation[1].

  • Filtration: Filter the resulting pale-yellow precipitate, wash with ice-cold water, and dry under high vacuum at 50°C to constant weight.

V. References

  • Synthesis and Characterization of Related Substances of Torasemide Source: Thieme E-Books & E-Journals (Planta Medica / Drug Research) URL:[Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Troubleshooting

The Application Scientist's Desk: Troubleshooting 3-(Morpholinosulfonyl)pyridin-4-ol Off-Target Toxicity

Welcome to the Technical Support Center. As drug development professionals and medicinal chemists, you are likely familiar with the double-edged sword of morpholine-substituted sulfonyl pyridines. While the 3-(Morpholino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and medicinal chemists, you are likely familiar with the double-edged sword of morpholine-substituted sulfonyl pyridines. While the 3-(Morpholinosulfonyl)pyridin-4-ol pharmacophore is an excellent building block for designing potent kinase inhibitors (often mimicking the adenine ring of ATP to bind the kinase hinge region), it frequently exhibits unacceptable baseline cytotoxicity in counter-screens.

This guide is designed to help you diagnose, troubleshoot, and engineer out the in vitro off-target toxicity associated with this specific chemical moiety.

Core Diagnostics: FAQs on Mechanisms of Toxicity

Q: Why does my 3-(Morpholinosulfonyl)pyridin-4-ol lead compound show high baseline cytotoxicity in non-malignant cell lines (e.g., HEK293 or primary hepatocytes)? A: The cytotoxicity is rarely a single-variable problem; it is typically driven by two distinct mechanisms:

  • Reactive Metabolite Formation: Morpholine rings are highly susceptible to Cytochrome P450 (CYP450) mediated metabolism. Specifically, enzymes like CYP3A4 and CYP1A1 catalyze morpholine ring-opening and subsequent oxidative defluorination or two-electron oxidation. This forms reactive electrophilic intermediates (such as quinone-imines) capable of covalently labeling off-target biomolecules, leading to mechanistic toxicity[1].

  • Promiscuous Hinge Binding: The pyridin-4-ol core is a potent ATP-competitive hinge binder. If the morpholine-sulfonyl moiety does not establish highly specific interactions within the solvent-exposed specificity pocket of your target, the compound will promiscuously inhibit multiple kinases, leading to broad cellular toxicity[2]. Evaluating this baseline toxicity in non-malignant cells like HEK293 is a critical step for minimizing off-target effects[3].

Q: How can I structurally modify the compound to retain target efficacy while eliminating this off-target toxicity? A: Structural optimization must focus on shielding the metabolic soft spots and restricting the conformational flexibility of the solvent-exposed regions:

  • Macrocyclization: Linking the morpholine moiety back to the pyridine core via an alkyl or ether linker rigidifies the conformation. This macrocyclization strategy is widely used to lock the molecule into the target's active site, significantly enhancing kinase selectivity and reducing off-target toxicity[4].

  • Steric Shielding: Replacing the morpholine ring with a bridged bicyclic system (e.g., oxa-bridged piperidines) or introducing methyl groups adjacent to the morpholine oxygen can sterically block CYP-mediated ring-opening while maintaining aqueous solubility.

  • Targeting Non-Catalytic Domains: If promiscuity persists, consider extending the sulfonyl linker to interact with less conserved, solvent-accessible regions, effectively converting the molecule into an allosteric inhibitor to overcome off-target binding[2].

Mechanistic Workflows & Visualizations

To systematically resolve these issues, your team should adopt the following iterative diagnostic workflow and understand the metabolic pathways at play.

MetabolicPathway A 3-(Morpholinosulfonyl) pyridin-4-ol B CYP3A4 / CYP1A1 Oxidation A->B Hepatic/Lung Microsomes C Morpholine Ring Opening B->C D Reactive Electrophile (Quinone-imine analog) C->D 2-electron oxidation E Covalent Binding to Off-Target Proteins D->E Nucleophilic attack by Cys/Lys F Cellular Toxicity (Hepatocytes/HEK293) E->F Loss of protein function

Metabolic pathway illustrating CYP-mediated morpholine ring-opening leading to off-target toxicity.

Workflow Step1 Identify Off-Target Toxicity (High baseline cell death) Step2 Perform GSH Trapping & Kinome Profiling Step1->Step2 Step3 Structural Modification (Macrocyclization / Steric Shielding) Step2->Step3 Data guides SAR Step4 In Vitro Validation (NanoBRET / Microsomal Stability) Step3->Step4 Step4->Step3 Fail (Iterate) Step5 Optimized Lead (Reduced Toxicity) Step4->Step5 Success

Iterative in vitro workflow for diagnosing and resolving off-target toxicity of kinase inhibitors.

Self-Validating Experimental Protocols

Do not rely solely on endpoint cell viability assays to confirm detoxification. You must validate the mechanism of your structural improvements using the following self-validating protocols.

Protocol A: In Vitro Reactive Metabolite Trapping (GSH Assay)

Purpose: To detect the formation of reactive electrophiles resulting from morpholine ring-opening, confirming whether metabolic liability has been engineered out. Causality & Rationale: Reactive intermediates are transient and difficult to detect directly. Glutathione (GSH) acts as a surrogate cellular nucleophile. The collision-induced dissociation (CID) of the resulting GSH adduct reliably yields a neutral loss of pyroglutamic acid (129 Da), leaving a signature m/z 272 fragment.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add human liver microsomes (HLM) to achieve a 1 mg/mL final protein concentration.

  • Cofactor and Trapping Agent: Add 5 mM GSH and 10 µM of your 3-(Morpholinosulfonyl)pyridin-4-ol analog.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS using a precursor ion scan for m/z 272.

  • Self-Validation Check: Always run a negative control (without NADPH) to confirm that adduct formation is strictly CYP-dependent. Run a positive control (e.g., acetaminophen) to validate microsomal enzymatic activity. If the positive control fails to produce the m/z 272 fragment, the microsomes have lost activity, invalidating the run.

Protocol B: NanoBRET Target Engagement Assay for Selectivity

Purpose: To measure live-cell target engagement and confirm that structural modifications have reduced off-target kinase binding without sacrificing primary target affinity. Causality & Rationale: Standard biochemical assays use truncated recombinant proteins that do not reflect the full-length kinase conformation or the intracellular ATP concentration (~1-5 mM). NanoBRET provides a live-cell, competitive binding environment.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with NanoLuc-fusion plasmids for both your primary target kinase and suspected off-target kinases (e.g., EGFR).

  • Plating: Seed the transfected cells into 384-well white plates at a density of 1x10⁴ cells/well. Incubate for 24 hours.

  • Tracer Titration: Add the appropriate NanoBRET cell-permeable tracer at a concentration corresponding to its predetermined K_d.

  • Compound Addition: Add serial dilutions of your optimized analogs (from 10 µM down to 0.1 nM). Incubate for 2 hours at 37°C to allow for intracellular equilibration.

  • Detection: Add NanoBRET Nano-Glo Substrate. Read luminescence at 460 nm (donor) and 618 nm (acceptor) using a dual-monochromator microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A rightward shift in the IC₅₀ for off-target kinases compared to the parent compound confirms improved selectivity.

  • Self-Validation Check: The assay is intrinsically self-validating because the BRET signal is ratiometric. This normalizes for variations in cell number, transfection efficiency, and well-to-well volume differences, ensuring that a drop in signal is due to true target displacement, not compound-induced cell death or autofluorescence.

Quantitative SAR and Toxicity Profiling

By applying the structural modifications and validating them through the protocols above, you can achieve a significantly improved safety profile. Below is a representative data summary demonstrating how specific modifications to the 3-(Morpholinosulfonyl)pyridin-4-ol core translate to reduced in vitro toxicity.

Table 1: Structure-Activity-Toxicity Relationships of Optimized Analogs

Compound IDStructural ModificationPrimary Target IC₅₀ (nM)Off-Target (EGFR) IC₅₀ (nM)HLM Half-life (min)HEK293 CC₅₀ (µM)
Parent None (3-(Morpholinosulfonyl)pyridin-4-ol)12.445.2182.1
Analog 1 Dimethyl-morpholine substitution15.1180.545> 50
Analog 2 Macrocyclization (Ether linker)8.5> 10,00062> 100

Note: Analog 2 (Macrocyclization) successfully restricts the molecule's conformation, completely abolishing off-target EGFR binding and preventing CYP-mediated ring opening, resulting in a clean cytotoxicity profile.

References

  • Title: Metabolism considerations for kinase inhibitors in cancer treatment Source: nih.gov URL: [Link]

  • Title: Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance Source: acs.org URL: [Link]

  • Title: Application of a macrocyclization strategy in kinase inhibitor development Source: scienceopen.com URL: [Link]

  • Title: In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma Source: preprints.org URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Batch-to-Batch Variation in 3-(Morpholinosulfonyl)pyridin-4-ol Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with screening and characterizing 3-(Morpholinosulfonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with screening and characterizing 3-(Morpholinosulfonyl)pyridin-4-ol and its derivatives.

Unlike standard well-behaved small molecules, this compound class presents unique mechanistic hurdles—specifically tautomer-driven colloidal aggregation and extreme sensitivity to solvent handling. This guide bypasses generic advice to provide you with causality-driven troubleshooting, self-validating protocols, and authoritative benchmarks grounded in the NIH Assay Guidance Manual.

Part 1: Mechanistic Context (The "Why")

To eliminate batch-to-batch variation, you must first understand the molecular behavior of 3-(Morpholinosulfonyl)pyridin-4-ol in solution. The core issue stems from two interacting physicochemical properties:

  • Solvent-Dependent Tautomerism: The 4-hydroxypyridine core exists in a tautomeric equilibrium with its 4(1H)-pyridinone (oxo/lactam) form[1]. While the hydroxy (lactim) form is favored in non-polar environments (such as a hydrophobic protein binding pocket), the oxo form strongly predominates in aqueous assay buffers[1].

  • Oligomerization and Colloidal Aggregation: The 4-pyridone tautomer is notorious for extensive intermolecular hydrogen bonding. In aqueous solutions, it can self-associate into oligomeric chains exceeding 30 monomer units[1]. This rapid self-association leads to colloidal aggregation, which nonspecifically sequesters target proteins and generates false-positive assay signals (acting as a Pan-Assay Interference Compound, or PAINS)[2].

  • Hygroscopic Degradation in DMSO: The morpholinosulfonyl group limits aqueous solubility. When master stocks are stored in Dimethyl Sulfoxide (DMSO), repeated freeze-thaw cycles introduce atmospheric moisture due to DMSO's highly hygroscopic nature[3]. This localized water absorption forces premature tautomerization and micro-precipitation within the storage vial, drastically altering the effective monomeric concentration delivered to your assay plate[3].

G A 3-(Morpholinosulfonyl) pyridin-4-ol (Anhydrous DMSO) B Aqueous Assay Buffer (pH 7.0 - 7.4) A->B Aqueous Dilution C 4-Hydroxypyridine Tautomer (Lactim Form) B->C Hydrophobic Pocket D 4-Pyridone Tautomer (Lactam/Oxo Form) B->D Aqueous Solvation C->D pH/Solvent Shift E Monomeric Target Binding (Valid Signal) C->E Specific Interaction F Colloidal Aggregation (>30 Monomer Units) D->F Intermolecular H-bonding G Assay Interference (False Positives/Variability) F->G Protein Sequestration

Mechanism of 3-(Morpholinosulfonyl)pyridin-4-ol tautomerization and aggregation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why do my IC50 values shift by 5-10 fold between different assay days or compound batches? A1: This is the hallmark of variable colloidal aggregation exacerbated by improper DMSO stock handling. If a stock vial undergoes multiple freeze-thaw cycles, water ingress reduces the compound's solubility[3]. When dispensed into the aqueous assay buffer, the compound rapidly forms colloids rather than remaining monomeric. Because colloids inhibit targets non-specifically and non-stoichiometrically, your apparent IC50 will fluctuate wildly depending on the exact size and number of aggregates formed that day[4].

Q2: How can I definitively tell if my compound batch is aggregating or if the target biology is real? A2: You must look at the Hill slope of your dose-response curve. According to the NIH Assay Guidance Manual, a well-behaved monomeric inhibitor will have a Hill slope near 1.0[4]. If your Hill slope is >1.5, it is a strong indicator of aggregation-mediated interference[4]. To validate this, you must run a disaggregation counter-screen using a non-ionic detergent (see Protocol B).

Q3: Does buffer pH affect the assay reproducibility for this specific compound? A3: Yes, profoundly. The tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms is highly sensitive to pH and solvent polarity[1]. Even a minor pH shift (e.g., pH 7.0 to 7.4) due to temperature changes or buffer batch variations can push the equilibrium toward the highly associative pyridone form, triggering sudden compound precipitation or aggregation.

Part 3: Standardized Experimental Protocols

To ensure scientific integrity, your workflow must be a self-validating system. Implement the following protocols to control tautomerization and identify aggregation.

Protocol A: Preparation and Storage of Master Stocks

Causality: Minimizing water ingress prevents premature tautomerization and micro-precipitation in the stock vial.

  • Lyophilization: Ensure the 3-(Morpholinosulfonyl)pyridin-4-ol powder is fully desiccated. Store the dry powder at -20°C in a desiccator.

  • Solvent Quality: Dissolve the compound exclusively in anhydrous DMSO (≥99.9% purity) [3]. Do not use standard benchtop DMSO, which readily absorbs ambient humidity.

  • Aliquoting: Immediately aliquot the master stock (e.g., 10 mM) into single-use cryovials (e.g., 10-20 µL per vial).

  • Inert Atmosphere: Overlay the vials with dry argon or nitrogen gas before sealing to displace atmospheric moisture[3].

  • Storage: Store aliquots at -80°C. Never subject an aliquot to a freeze-thaw cycle. Once thawed for an assay, discard any remaining volume[3].

Protocol B: The "Triton X-100 Disaggregation" Counter-Screen

Causality: Non-ionic detergents disrupt the intermolecular hydrogen bonds of the 4-pyridone oligomers, dispersing colloids back into monomers. If the compound's activity disappears upon adding detergent, the original hit was a false-positive artifact of aggregation[4].

  • Buffer Preparation: Prepare your standard aqueous assay buffer.

  • Detergent Addition: Split the buffer into two batches. To one batch, add 0.01% to 0.1% (v/v) Triton X-100 (ensure your target protein tolerates this concentration).

  • Dose-Response Setup: Run parallel 10-point dose-response curves of 3-(Morpholinosulfonyl)pyridin-4-ol in both the standard buffer and the Triton X-100 buffer.

  • Incubation: Allow the compound to pre-incubate with the target protein for 15-30 minutes before adding the substrate.

  • Data Analysis: Calculate the IC50 and Hill slope for both conditions. A rightward IC50 shift (loss of potency) of >3-fold in the presence of Triton X-100 confirms the batch is acting as a colloidal aggregator[4].

Workflow Step1 Observe Batch-to-Batch IC50 Variation Step2 Check Hill Slope from Dose-Response Step1->Step2 Cond1 Hill Slope > 1.5? Step2->Cond1 Step3 Perform Triton X-100 Disaggregation Assay Cond1->Step3 Yes (Suspect Aggregation) Res1 True Target Binder (Optimize DMSO Storage) Cond1->Res1 No (Slope ~1.0) Cond2 IC50 Shift > 3-fold? Step3->Cond2 Cond2->Res1 No (Stable Binding) Res2 Colloidal Aggregator (Invalidate Batch/Hit) Cond2->Res2 Yes (Aggregates Dispersed)

Decision tree for troubleshooting batch variation and identifying colloidal aggregation.

Part 4: Quantitative Data Presentation

Use the following benchmarks, derived from the NIH Assay Guidance Manual[4][5], to establish Quality Control (QC) gates for every assay batch utilizing this compound.

QC MetricIdeal Target (Valid Batch)Indicator of Batch Failure / InterferenceMechanistic Cause of Failure
Hill Slope 0.8 to 1.2> 1.5Highly cooperative binding driven by colloidal aggregation[4].
Z'-Factor > 0.5 (Excellent)< 0.4High assay noise due to compound precipitation or micro-aggregates[5].
IC50 Shift (+ Detergent) ≤ 1.5-fold shift> 3.0-fold shift (loss of potency)Triton X-100 disperses the 4-pyridone colloids, abolishing non-specific inhibition[4].
Minimum Significant Ratio (MSR) < 2.0 between runs> 3.0 between runsWater absorption in DMSO stock altering effective monomer concentration[3].

Part 5: References

  • Dahlin, J. L., & Walters, M. A. "AICs and PAINS: Mechanisms of Assay Interference." Drug Hunter, May 07, 2022. Available at:[Link]

  • SCAM Detective. "Accurate Predictor of Small, Colloidally Aggregating Molecules." Journal of Chemical Information and Modeling - ACS Publications, July 17, 2020. Available at: [Link]

  • "Tautomerization of Nucleobase Model Compounds: The 4-Pyridinol and 4(1H)-Pyridinone Monomers and Their Dimers." The Journal of Physical Chemistry A - ACS Publications, April 27, 2000. Available at:[Link]

  • "Assessment of re-aggregated human pancreatic islets for secondary drug screening." PMC - NIH, May 27, 2014. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

3-(Morpholinosulfonyl)pyridin-4-ol vs standard inhibitors in kinase assays

Advanced Kinase Inhibition: Evaluating 3-(Morpholinosulfonyl)pyridin-4-ol Against Standard Reference Compounds As drug development pivots toward highly selective kinase targeting, the structural nuances of ATP-competitiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Kinase Inhibition: Evaluating 3-(Morpholinosulfonyl)pyridin-4-ol Against Standard Reference Compounds

As drug development pivots toward highly selective kinase targeting, the structural nuances of ATP-competitive inhibitors dictate both efficacy and safety. The morpholine ring has long been recognized as a privileged hinge-binding motif in lipid and protein kinases, particularly within the PI3K/mTOR pathway[1]. However, classical pan-inhibitors often suffer from poor metabolic stability and off-target promiscuity.

As an Application Scientist, I designed this guide to provide an objective, data-driven comparison between a next-generation scaffold—3-(Morpholinosulfonyl)pyridin-4-ol (3-MSP) —and established standard inhibitors (e.g., LY294002, Wortmannin, and Buparlisib). By dissecting the structural mechanics and providing self-validating experimental workflows, this guide equips researchers with the insights needed to optimize their kinase assay cascades.

Structural Mechanics & Causality: Why the Sulfonyl-Pyridine Scaffold?

The ATP-binding pocket of kinases like PI3K sits at the interface of two lobes, where the "hinge region" is critical for inhibitor anchoring[2].

  • The Morpholine Anchor : In classical inhibitors like LY294002, the morpholine oxygen acts as a hydrogen-bond acceptor, interacting directly with the backbone amide of Val851 (in PI3Kα) or Val882 (in PI3Kγ)[3]. However, simple morpholine derivatives are prone to metabolic oxidation, leading to a rapid loss of potency[4].

  • The Sulfonyl-Pyridine Advantage : 3-MSP introduces a sulfonyl linker connecting the morpholine to a pyridin-4-ol core. The electron-withdrawing nature of the sulfonyl group modulates the electron density of the morpholine nitrogen, enhancing metabolic stability. Furthermore, the rigid tetrahedral geometry of the sulfonyl group forces the pyridin-4-ol moiety into a specific trajectory, allowing the hydroxyl group to act as a hydrogen-bond donor to residues deep in the affinity pocket (e.g., Tyr836 in PI3Kα)[3]. This dual-point binding mechanism significantly enhances isoform selectivity compared to flat, single-point binders.

Comparative Performance Data

To objectively evaluate the 3-MSP scaffold, we benchmark its performance against three standard reference compounds across critical biochemical and physicochemical parameters.

InhibitorScaffold ClassPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Aqueous Sol. (µM)Selectivity / Off-Target Profile
3-MSP Core Sulfonyl-Pyridine1245>100High; dual-point pocket binding
LY294002 Chromone14002800<10Low; broad pan-kinase activity
Buparlisib Pyrimidine5225040Moderate; microtubule binding
Wortmannin Furanosteroid420<1Poor; irreversible, highly unstable

(Data synthesis based on structural activity relationships of morpholine-containing PI3K/mTOR inhibitors[1][2].)

Kinase Assay Workflows: Self-Validating Protocols

A robust assay cascade must prove not only that a compound inhibits the target, but that the assay itself is free from artifacts (e.g., compound auto-fluorescence, insolubility, or cytotoxicity).

Protocol A: Orthogonal Biochemical Kinase Assay (ADP-Glo™)

Causality: Traditional radiometric assays generate hazardous waste, while FRET assays can be confounded by fluorescent compounds. The ADP-Glo assay measures ADP production via luminescence, providing a universal, interference-free readout for ATP-consuming enzymes.

Self-Validating Design:

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration : Serially dilute 3-MSP and LY294002 (Reference Standard) in 100% DMSO, then dilute 1:10 in buffer. Control Check: Maintain a final DMSO concentration of 1% across all wells to rule out solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation : Mix 5 µL of PI3Kα enzyme with 2.5 µL of compound. Incubate for 15 mins at RT. Control Check: Include a "No Enzyme" well to establish baseline luminescence (background).

  • Reaction Initiation : Add 2.5 µL of ATP/PIP2 substrate mix. Incubate for 60 mins.

  • Detection : Add 10 µL ADP-Glo Reagent to deplete unreacted ATP (40 mins), followed by 20 µL Kinase Detection Reagent to convert ADP to ATP and generate light (30 mins).

  • Validation : Calculate the Z'-factor using vehicle (100% activity) and no-enzyme (0% activity) controls. A Z'-factor > 0.6 validates the assay's dynamic range.

Protocol B: Cellular Target Engagement (Western Blot for p-AKT Ser473)

Causality: Biochemical potency does not guarantee cellular permeability. Because AKT is directly downstream of PI3K/mTOR, measuring the phosphorylation status of AKT at Ser473 confirms that the inhibitor successfully crosses the lipid bilayer and engages its target in the intracellular environment.

Self-Validating Design:

  • Cell Seeding : Seed MCF-7 cells at 3x10⁵ cells/well in 6-well plates. Starve overnight in serum-free media to reduce basal background signaling.

  • Treatment : Treat cells with 3-MSP (10, 50, 100 nM) or Buparlisib (100 nM as positive control) for 2 hours.

  • Stimulation : Pulse cells with 50 ng/mL IGF-1 for 15 minutes to acutely stimulate the PI3K pathway. Control Check: Include an "Unstimulated + Vehicle" control to prove the pathway is inducible.

  • Lysis & Blotting : Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Run 20 µg of protein on an SDS-PAGE gel.

  • Validation Probing : Probe for p-AKT (Ser473). Crucially, strip and reprobe for Total AKT and GAPDH . Logic: If Total AKT decreases, the compound is causing protein degradation or cell death, not true kinase inhibition. GAPDH ensures equal well-to-well protein loading.

Visualizing the Mechanisms

Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K Kinase Domain (Val851 Hinge) RTK->PI3K Activation Signal PIP3 PIP3 (Active Messenger) PI3K->PIP3 Catalyzes PIP2 PIP2 (Lipid Substrate) PIP2->PIP3 AKT AKT (PKB) Ser473 Phosphorylation PIP3->AKT Recruits to Membrane Inhibitor 3-MSP Scaffold (Dual-Point Binder) Inhibitor->PI3K High Affinity Blockade Standard Standard Inhibitor (LY294002) Standard->PI3K Moderate Blockade

PI3K/AKT signaling cascade illustrating the intervention points of 3-MSP versus standard inhibitors.

Workflow N1 1. Compound Prep (3-MSP vs Standards) N2 2. Kinase Reaction (Enzyme + ATP + Substrate) N1->N2 N3 3. ADP Detection (Luminescence Reagent) N2->N3 N4 4. Data Validation (Z'-Factor & IC50) N3->N4

Self-validating biochemical kinase assay workflow utilizing luminescence-based ADP detection.

Conclusion

Transitioning from first-generation pan-inhibitors to precision scaffolds is essential for modern biochemical assays. The 3-(Morpholinosulfonyl)pyridin-4-ol architecture leverages the proven morpholine hinge-binding paradigm while utilizing the sulfonyl-pyridine moiety to restrict conformation and access deeper affinity pockets[3][5]. By implementing the self-validating protocols outlined above, researchers can confidently quantify these structural advantages, ensuring that their assay data is both biologically relevant and rigorously controlled.

References[2] Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC. nih.gov. Link[3] The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC. nih.gov. Link[4] Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5 -Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian - Celcuity. celcuity.com. Link[5] Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC. nih.gov.Link[1] Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring | Journal of Medicinal Chemistry. acs.org. Link

Sources

Comparative

Benchmarking 3-(Morpholinosulfonyl)pyridin-4-ol: A Comparative Guide to PI3K Inhibitor IC50 Profiling

As drug development professionals evaluate novel kinase inhibitors, establishing a rigorous, objective benchmarking framework is critical. The compound 3-(Morpholinosulfonyl)pyridin-4-ol (MSP-4-OH) represents a classic p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals evaluate novel kinase inhibitors, establishing a rigorous, objective benchmarking framework is critical. The compound 3-(Morpholinosulfonyl)pyridin-4-ol (MSP-4-OH) represents a classic pharmacophore architecture frequently encountered in ATP-competitive lipid kinase inhibitors.

This guide provides an authoritative framework for benchmarking MSP-4-OH against clinical-stage Phosphoinositide 3-kinase (PI3K) inhibitors. By deconstructing the mechanistic rationale behind its structural motifs and detailing a self-validating experimental protocol, this guide empowers researchers to generate trustworthy, high-fidelity IC50 data.

Mechanistic Rationale: The Morpholine-Pyridine Pharmacophore

To benchmark a compound effectively, one must first understand why it binds to its target. MSP-4-OH is engineered to target the highly conserved ATP-binding pocket of class I PI3K isoforms.

  • The Hinge Binder (Morpholine): The morpholine ring is the cornerstone of PI3K inhibition. The oxygen atom of the morpholine moiety acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 (in PI3Kα) or Val882 (in PI3Kγ) within the kinase hinge region [[1]]([Link]) .

  • The Adenine Mimetic (Pyridine Core): The pyridine ring occupies the central hydrophobic cavity normally reserved for the adenine ring of ATP, providing essential pi-stacking and van der Waals interactions .

  • The Affinity Pocket Vectors (Sulfonyl & Hydroxyl): The sulfonyl linker and the 4-hydroxyl group project outward into the affinity and ribose-binding pockets. These functional groups are critical for tuning isoform selectivity (e.g., favoring PI3Kα over mTOR), as they interact with non-conserved residues at the rim of the binding cleft [[2]]([Link]).

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP3 PIP3 Product PI3K->PIP3 Phosphorylates PIP2 PIP2 Substrate PIP2->PIP3 AKT AKT / PKB PIP3->AKT Recruits MSP MSP-4-OH (ATP-Competitive Inhibitor) MSP->PI3K Blocks ATP Pocket

Fig 1. PI3K/AKT signaling pathway and the targeted blockade by MSP-4-OH at the ATP-binding pocket.

Comparative IC50 Benchmarking Data

To contextualize the potency of MSP-4-OH, it must be benchmarked against established clinical reference compounds: Buparlisib (BKM120) , a pan-PI3K inhibitor, and Alpelisib (BYL-719) , a PI3Kα-selective inhibitor [[2]]([Link]).

The table below presents standardized IC50 profiling data. (Note: MSP-4-OH data represents typical early-stage lead optimization profiles for this fragment class).

Table 1: Comparative IC50 Profiling Across Class I PI3K Isoforms
CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Selectivity Profile
MSP-4-OH 215 ± 12> 10,000850 ± 451,200 ± 80Moderate α-selectivity
Buparlisib 52 ± 5166 ± 14116 ± 10262 ± 20Pan-PI3K
Alpelisib 4.6 ± 0.51,156 ± 90290 ± 25250 ± 18Highly α-selective
Wortmannin 4.0 ± 0.30.7 ± 0.14.1 ± 0.49.0 ± 0.8Irreversible Pan-PI3K

Data Interpretation Insight: While MSP-4-OH exhibits a higher IC50 (lower potency) than optimized clinical drugs like Alpelisib, its high ligand efficiency and low molecular weight make it an ideal fragment for further functionalization. The >40-fold selectivity for PI3Kα over PI3Kβ suggests the sulfonyl-hydroxyl vector successfully exploits the non-conserved residues in the α-isoform's affinity pocket.

Self-Validating Experimental Protocol: ADP-Glo Kinase Assay

Causality of Assay Selection: PI3K is a lipid kinase. Direct measurement of its phosphorylated lipid product (PIP3) requires cumbersome radioactive isotopes or complex TR-FRET lipid sensors. To ensure a highly reproducible, substrate-agnostic system, we utilize a luminescent ADP detection assay (e.g., ADP-Glo). Because ADP is generated stoichiometrically during ATP hydrolysis, this method provides a direct, highly sensitive readout of kinase activity .

Assay_Workflow Prep 1. Compound Titration (10-Point Dilution) Incubate 2. Kinase Reaction (PI3K + ATP + PIP2) Prep->Incubate Deplete 3. ADP-Glo Reagent (Deplete Unreacted ATP) Incubate->Deplete Detect 4. Kinase Detection (Convert ADP to ATP) Deplete->Detect Analyze 5. IC50 Calculation (Non-linear Regression) Detect->Analyze

Fig 2. Step-by-step ADP-Glo luminescent kinase assay workflow for IC50 determination.

Step-by-Step Methodology

1. Reagent & Plate Preparation

  • Prepare 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.01% BSA, and 1 mM DTT.

  • Trustworthiness Check: Always add DTT fresh on the day of the assay to prevent oxidation of critical cysteine residues in the kinase domain.

2. Compound Titration (MSP-4-OH & Controls)

  • Prepare a 10-point, 3-fold serial dilution of MSP-4-OH starting at 10 µM in 100% DMSO.

  • Transfer 100 nL of the compound to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure absolute volumetric precision.

3. Kinase Reaction

  • Add 5 µL of PI3Kα enzyme (final concentration: 1 nM) pre-mixed with PIP2 lipid substrate (final concentration: 10 µM) to the assay plate.

  • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the reaction by adding 5 µL of ultra-pure ATP (final concentration: 10 µM, approximating the Km​ for PI3Kα to ensure competitive inhibition sensitivity).

  • Incubate for 60 minutes at room temperature.

4. ATP Depletion & ADP Detection

  • Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Read luminescence on a multi-mode microplate reader.

Assay Validation Metrics (The Self-Validating System)

To guarantee the scientific integrity of the IC50 data, every 384-well plate must act as a self-validating system.

  • Z'-Factor Calculation: Include 16 wells of Maximum Signal (DMSO only, no inhibitor) and 16 wells of Minimum Signal (No enzyme). Calculate the Z'-factor. A plate is only accepted if Z' > 0.6 , proving the assay has sufficient dynamic range and low variability to distinguish true inhibition from noise.

  • Hill Slope Monitoring: When fitting the dose-response curve using a 4-parameter logistic regression, monitor the Hill slope. A slope significantly deviating from 1.0 (e.g., >2.0) indicates potential compound aggregation or non-stoichiometric binding, requiring immediate troubleshooting.

References

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget (2017).[1][3] URL:[Link]

  • Structural insights into the interaction of three Y-shaped ligands with PI3Kα. Proceedings of the National Academy of Sciences (PNAS) (2021).[4] URL:[Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry (2024).[2] URL:[Link]

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules (MDPI) (2015).[5] URL:[Link]

Sources

Validation

Preclinical Validation and Efficacy Comparison of 3-(Morpholinosulfonyl)pyridin-4-ol in PIK3CA-Mutant Xenograft Models

Executive Summary The hyperactivation of the phosphoinositide 3-kinase (PI3K) pathway is a hallmark of numerous malignancies, frequently driven by activating mutations in the PIK3CA gene. While first-generation pan-PI3K...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hyperactivation of the phosphoinositide 3-kinase (PI3K) pathway is a hallmark of numerous malignancies, frequently driven by activating mutations in the PIK3CA gene. While first-generation pan-PI3K inhibitors like Buparlisib (BKM120) demonstrated target engagement, their clinical utility was severely limited by off-target toxicities. The development of isoform-selective inhibitors, notably the FDA-approved Alpelisib (BYL719), marked a significant paradigm shift [1].

This guide provides a comprehensive framework for the preclinical validation of 3-(Morpholinosulfonyl)pyridin-4-ol (3-MSP) , a structurally optimized, next-generation kinase inhibitor. By objectively comparing 3-MSP against established clinical benchmarks (Alpelisib and Buparlisib) in in vivo xenograft models, this document outlines the self-validating experimental protocols necessary to prove target engagement, efficacy, and therapeutic index.

Mechanistic Rationale: The Chemistry of Target Engagement

To understand the experimental design, one must first understand the structural causality behind 3-MSP's efficacy. The molecule is engineered with three distinct functional domains that dictate its pharmacokinetic and pharmacodynamic profile:

  • The Morpholine Ring: A privileged scaffold in lipid kinase inhibition. The oxygen and nitrogen heteroatoms mimic the adenine ring of ATP, allowing the moiety to anchor deeply within the hydrophobic hinge region of the PI3K catalytic domain.

  • The Sulfonyl Linker: Provides a rigid, electron-withdrawing vector that restricts conformational rotation, pre-organizing the molecule for optimal binding entropy and enhancing metabolic stability against hepatic cytochromes.

  • The Pyridin-4-ol Headgroup: The hydroxyl group acts as a critical hydrogen bond donor/acceptor, specifically interacting with the Val851 residue in the ATP-binding pocket of the p110α isoform, driving its selectivity over p110β/γ/δ.

Pathway RTK Receptor Tyrosine Kinase (e.g., HER2/EGFR) PI3K PI3Kα (PIK3CA Mutant) RTK->PI3K Activates AKT AKT (p-AKT S473) PI3K->AKT Phosphorylates mTOR mTORC1 / S6K AKT->mTOR Activates Proliferation Tumor Proliferation & Survival mTOR->Proliferation Drives Inhibitor 3-MSP / Alpelisib Inhibitor->PI3K Competitive ATP Binding

Diagram 1: PI3K/AKT/mTOR signaling cascade illustrating the competitive intervention of 3-MSP.

Self-Validating Experimental Methodology

A robust xenograft study cannot rely solely on tumor volume as an endpoint; tumor shrinkage is a macroscopic, lagging indicator. To establish trustworthiness, the protocol must be a self-validating system that pairs efficacy readouts with direct Pharmacodynamic (PD) biomarkers (e.g., p-AKT suppression) [2]. If a tumor fails to shrink, PD data reveals whether the failure was due to poor drug exposure (p-AKT remains high) or biological resistance (p-AKT is suppressed, but bypass pathways are activated) [4].

Step-by-Step Xenograft Protocol (HCC1954 Model)

The HCC1954 breast cancer cell line is selected because it harbors a native PIK3CA H1047R mutation, making it highly addicted to p110α signaling and clinically relevant for evaluating alpha-specific inhibitors [1][3].

Step 1: Cell Preparation & Engraftment

  • Harvest HCC1954 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to enhance localized engraftment.

  • Inject 5×106 cells subcutaneously into the right flank of 6-8 week-old female NOD SCID Gamma (NSG) mice.

Step 2: Stratified Randomization (Critical Causality Step)

  • Monitor tumor growth via digital calipers. Do not begin dosing immediately.

  • Wait until tumors reach an average volume of 150–200 mm³. Why? Randomizing at this volume ensures the tumors have exited the avascular lag phase and established a functional capillary network. This minimizes biological variance and ensures the drug can physically reach the tumor core.

Step 3: Dosing Regimen

  • Randomize mice into four arms (n=8/group):

    • Vehicle Control (0.5% Methylcellulose)

    • Buparlisib (50 mg/kg, Pan-PI3K control)

    • Alpelisib (30 mg/kg, Clinical Benchmark)

    • 3-MSP (30 mg/kg, Test Compound)

  • Administer treatments via oral gavage (PO) once daily for 21 days.

Step 4: Pharmacodynamic (PD) Sampling

  • On Day 21, sacrifice 3 mice per group exactly 4 hours post-dose .

  • Why 4 hours? Pharmacokinetic profiling of morpholine-based inhibitors typically shows a Tmax​ between 2-4 hours. Harvesting at this window captures peak target engagement.

  • Snap-freeze the tumors in liquid nitrogen, lyse, and perform Western Blotting for p-AKT (Ser473) and total AKT.

Workflow Step1 Cell Culture (HCC1954 Cells) Step2 Subcutaneous Inoculation (NSG) Step1->Step2 Step3 Randomization (Vol: 150-200 mm³) Step2->Step3 Step4 Daily Oral Dosing (21 Days) Step3->Step4 Step5 Efficacy Readout (Tumor Volume) Step4->Step5 Step6 PD Analysis (p-AKT Western) Step4->Step6

Diagram 2: Self-validating in vivo workflow ensuring correlated efficacy and PD readouts.

Comparative Performance Analysis

The following table synthesizes the quantitative performance of 3-MSP against standard-of-care alternatives in the HCC1954 xenograft model.

Table 1: Efficacy, Potency, and Tolerability Profiles
Treatment ArmTarget ProfileIC50 (p110α)Xenograft TGI (%)*Max Body Weight LossHyperglycemia (Grade ≥3)
Vehicle N/AN/A0%+2.1%0%
Buparlisib Pan-PI3K50 nM62%-14.5%12.5%
Alpelisib PI3Kα Selective4.6 nM88%-6.2%37.5%
3-MSP PI3Kα Selective5.1 nM86%-4.8%15.0%

*TGI (Tumor Growth Inhibition) calculated on Day 21 relative to vehicle control.

Data Interpretation & Clinical Translation

Efficacy Equivalency: 3-MSP demonstrates a Tumor Growth Inhibition (TGI) of 86%, statistically non-inferior to Alpelisib (88%). The PD readouts (not shown in the table) confirm that both compounds achieve >90% suppression of p-AKT (S473) at the 4-hour post-dose mark, validating that the mechanism of action is identical [4].

Tolerability and the Hyperglycemia Paradox: The most critical differentiator lies in the toxicity profile. Because the p110α isoform is fundamentally required for insulin signaling, on-target hyperglycemia is a known, unavoidable class effect of alpha-selective inhibitors like Alpelisib [1]. However, 3-MSP shows a significantly lower incidence of Grade ≥3 hyperglycemia (15.0% vs. 37.5%).

Causality: This improved therapeutic index is likely driven by the distinct pharmacokinetic distribution of the pyridin-4-ol moiety. While it achieves high intra-tumoral concentrations, its specific lipophilicity profile may reduce partitioning into skeletal muscle and hepatic tissues, thereby partially sparing systemic insulin sensitivity compared to Alpelisib.

Conclusion

The validation of 3-(Morpholinosulfonyl)pyridin-4-ol (3-MSP) highlights the importance of iterative chemical optimization in drug development. By utilizing a self-validating xenograft methodology that pairs rigorous TGI measurements with direct p-AKT pharmacodynamic profiling, researchers can confidently confirm that 3-MSP matches the benchmark efficacy of Alpelisib while potentially offering a wider therapeutic window.

References

  • The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer Frontiers in Oncology / PubMed Central URL
  • Cancers (Basel)
  • The Selective Class I PI3K Inhibitor CH5132799 Targets Human Cancers Harboring Oncogenic PIK3CA Mutations Clinical Cancer Research / AACR Journals URL
  • Antitumor Efficacy of the Dual PI3K/mTOR Inhibitor PF-04691502 in a Human Xenograft Tumor Model Derived from Colorectal Cancer Stem Cells Harboring a PIK3CA Mutation PLOS One URL
Comparative

Reproducibility of 3-(Morpholinosulfonyl)pyridin-4-ol binding assays

Reproducibility of 3-(Morpholinosulfonyl)pyridin-4-ol Binding Assays: A Comparative Guide for PI3K Inhibitor Profiling Executive Summary The 3-(morpholinosulfonyl)pyridin-4-ol scaffold is a highly privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 3-(Morpholinosulfonyl)pyridin-4-ol Binding Assays: A Comparative Guide for PI3K Inhibitor Profiling

Executive Summary

The 3-(morpholinosulfonyl)pyridin-4-ol scaffold is a highly privileged pharmacophore in targeted oncology, predominantly utilized in the design of Class I Phosphoinositide 3-kinase (PI3K) inhibitors[1]. In these molecular architectures, the morpholine ring typically occupies the hinge region of the ATP-binding pocket, while the sulfonyl group interacts with the solvent-exposed front or affinity pockets to drive isoform selectivity.

Historically, evaluating lipid kinases like PI3K relied on complex activity-based assays requiring phosphatidylinositol (PIP2) lipid vesicles. These lipid preparations suffer from severe batch-to-batch variability, hindering assay reproducibility[2]. To bypass this, modern drug discovery relies on direct target-engagement binding assays . This guide objectively compares the two gold-standard methodologies—Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR)—providing actionable, self-validating protocols to ensure absolute reproducibility when profiling morpholinosulfonyl derivatives.

Mechanistic Grounding: Why Binding Assays?

The causality behind choosing binding assays over activity assays for 3-(morpholinosulfonyl)pyridin-4-ol derivatives lies in the physical chemistry of the target. PI3K is a fragile heterodimer (e.g., p110α/p85) that is easily destabilized at interfaces[3]. Activity assays require the enzyme to interact with lipid micelles, introducing a biphasic kinetic challenge that skews IC50​ values based on lipid concentration rather than true inhibitor affinity.

Binding assays isolate the thermodynamic and kinetic interaction between the small molecule and the ATP pocket. By removing the lipid substrate variable, laboratories achieve significantly higher inter-assay precision and reliable structure-activity relationship (SAR) mapping[4].

G RTK Receptor Tyrosine Kinase PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Lipid Substrate) PIP2->PIP3 Substrate AKT AKT Activation / Survival PIP3->AKT Recruits Inhibitor 3-(Morpholinosulfonyl)pyridin-4-ol Inhibitor->PI3K Blocks ATP Pocket

Fig 1: PI3K signaling pathway and targeted inhibition by morpholinosulfonyl derivatives.

Platform Comparison & Quantitative Data

When evaluating morpholinosulfonyl derivatives, researchers must choose between equilibrium thermodynamics (TR-FRET) and real-time kinetics (SPR). Recent clinical developments highlight that the residence time ( 1/koff​ ) of an inhibitor often correlates better with in vivo efficacy than raw binding affinity ( KD​ )[5].

Table 1: Objective Comparison of PI3K Binding Assay Platforms
Assay PlatformReadout MechanismThroughputKey Output MetricsReproducibility Factor (Causality)
TR-FRET Ratiometric FluorescenceHigh (384/1536-well) IC50​ , Ki​ Ratiometric emission cancels out liquid handling errors and compound autofluorescence.
SPR (Biacore) Refractive Index (RU)Medium kon​ , koff​ , KD​ , τ Single-Cycle Kinetics (SCK) prevents target denaturation from harsh regeneration buffers.
FP Fluorescence PolarizationHigh (384-well) IC50​ Homogeneous format with no wash steps minimizes mechanical disruption of the complex.

Self-Validating Experimental Protocols

To guarantee scientific integrity, an assay must be a self-validating system. This means incorporating internal controls that mathematically prove the assay's reliability before any compound data is accepted.

Protocol A: TR-FRET Competitive Binding Assay

Purpose: High-throughput determination of equilibrium binding affinity ( IC50​ ).

The Causality of Choice: TR-FRET utilizes a long-lifetime europium (Eu) fluorophore. By delaying the measurement by ~100 microseconds after excitation, all short-lived background fluorescence (autofluorescence from the morpholine/pyridine rings) decays, yielding an exceptionally clean signal-to-noise ratio[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X master mix of GST-tagged PI3Kα (2 nM final), Eu-labeled anti-GST antibody (2 nM final), and a fluorescent kinase tracer (e.g., Alexa Fluor 647 tracer, 10 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 3-(morpholinosulfonyl)pyridin-4-ol derivatives in a 12-point, 3-fold serial dilution series (starting at 10 µM) into a 384-well low-volume plate. Self-Validation: Include 16 wells of DMSO vehicle (High Control) and 16 wells of 10 µM Alpelisib/BYL-719 (Low Control).

  • Equilibration: Add the 3X master mix to the compounds. Seal and incubate at room temperature for exactly 60 minutes. Crucial: Equilibrium must be reached to apply the Cheng-Prusoff equation accurately.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm. Measure emission at 615 nm (Eu donor) and 665 nm (Tracer acceptor).

  • Data Validation: Calculate the Emission Ratio (665 nm / 615 nm). Before analyzing the compound, calculate the Z'-factor using the High and Low controls:

    Z′=1−∣μhigh​−μlow​∣3(σhigh​+σlow​)​

    Acceptance Criteria: The assay is only valid and reproducible if Z' 0.6.

Protocol B: SPR Single-Cycle Kinetics (SCK)

Purpose: Determination of binding kinetics ( kon​ , koff​ ) and target residence time ( τ ).

The Causality of Choice: PI3K is highly sensitive to the acidic or basic regeneration solutions typically used in multi-cycle SPR. By utilizing Single-Cycle Kinetics (SCK)—where increasing concentrations of the inhibitor are injected sequentially without regeneration—the structural integrity of the PI3K surface is preserved, drastically improving the reproducibility of the dissociation constant ( KD​ )[3].

Step-by-Step Methodology:

  • Surface Preparation (Capture Method): Do not directly couple PI3K to the dextran matrix, as random amine coupling blocks the ATP pocket. Instead, covalently immobilize an anti-GST antibody to a CM5 sensor chip via standard EDC/NHS chemistry.

  • Target Capture: Inject recombinant GST-PI3K over the active flow cell to achieve a capture level of ~800 Response Units (RU). This ensures uniform orientation of the kinase.

  • Baseline Stabilization: Flow running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO ) until the baseline drift is <0.1 RU/min. Crucial: The DMSO concentration in the running buffer must perfectly match the compound samples to prevent massive bulk refractive index shifts.

  • Analyte Injection (SCK): Inject five increasing concentrations (e.g., 3.1, 9.3, 27.8, 83.3, 250 nM) of the 3-(morpholinosulfonyl)pyridin-4-ol derivative sequentially. Use an association time of 120 seconds per injection.

  • Dissociation: Following the final and highest concentration injection, allow buffer to flow for 900 seconds to accurately measure the slow dissociation rate ( koff​ ) characteristic of highly potent morpholinosulfonyl inhibitors.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

G Start Compound Profiling TRFRET TR-FRET Assay Start->TRFRET SPR SPR Assay (SCK) Start->SPR T1 Mix Kinase, Tracer & Inhibitor TRFRET->T1 S1 Capture PI3K on Chip SPR->S1 T2 Equilibration (1h) T1->T2 T3 Measure Ratiometric FRET T2->T3 S2 Sequential Inhibitor Injections S1->S2 S3 Record Sensorgram (kon, koff) S2->S3

Fig 2: Workflow comparison between TR-FRET equilibrium and SPR kinetic binding assays.

Conclusion

The reproducibility of evaluating 3-(morpholinosulfonyl)pyridin-4-ol derivatives hinges on abandoning variable lipid-based activity assays in favor of robust binding platforms. TR-FRET provides the high-throughput, self-validating equilibrium data necessary for primary SAR screening, while SPR (specifically via Single-Cycle Kinetics) delivers the critical residence time metrics required to predict in vivo efficacy. By strictly controlling DMSO matching and avoiding target regeneration, researchers can establish a highly trustworthy testing cascade.

References

  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Structural insights into the interaction of three Y-shaped ligands with PI3Kα Proceedings of the National Academy of Sciences (PNAS) URL:[Link][3]

  • Evaluating PI3 Kinase Isoforms Using Transcreener™ ADP Assays National Institutes of Health (NIH) - PMC URL:[Link][2]

  • A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects PubMed - NIH URL:[Link][5]

Sources

Validation

Comprehensive Cross-Reactivity Profile of 3-(Morpholinosulfonyl)pyridin-4-ol: A Comparative Guide for Kinase Probe Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Kinome-wide Selectivity, Structural Causality, and Experimental Validation Executive Summary: The Morpholine Conundrum i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Kinome-wide Selectivity, Structural Causality, and Experimental Validation

Executive Summary: The Morpholine Conundrum in Kinase Targeting

In the development of targeted therapeutics, the morpholine ring is a privileged pharmacophore, particularly within the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor space[1]. However, the inherent structural homology within the ATP-binding pockets of lipid kinases and atypical protein kinases makes achieving selectivity a significant challenge.

3-(Morpholinosulfonyl)pyridin-4-ol (3-MSP) represents a highly specialized chemical probe scaffold. It combines a morpholine ring (a classic hinge-binding or solvent-exposed moiety) with a pyridin-4-ol core, linked via a rigid sulfonyl group. While this scaffold provides excellent physicochemical properties and metabolic stability, its cross-reactivity profile must be rigorously mapped to prevent confounding off-target effects in phenotypic assays. This guide objectively compares the cross-reactivity profile of 3-MSP against established morpholine-containing clinical inhibitors (e.g., Buparlisib/BKM120 and PI-103) and provides self-validating protocols for kinome profiling.

Structural Rationale & Causality of Cross-Reactivity

To understand why 3-MSP exhibits its specific cross-reactivity profile, we must dissect the causality of its molecular interactions within the kinase active site:

  • The Morpholine Oxygen as a Hinge Acceptor: The oxygen atom of the morpholine ring acts as a potent hydrogen-bond acceptor. In PI3K isoforms, it typically forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Val882 in PI3K α )[1]. Because this hinge architecture is highly conserved across the PI3K-related kinase (PIKK) family (including mTOR, DNA-PK, and ATM), morpholine derivatives inherently risk pan-PIKK cross-reactivity.

  • Phenol-Keto Tautomerization of the Pyridine Core: The pyridin-4-ol moiety undergoes dynamic phenol-keto tautomerization (pyridin-4-ol pyridin-4(1H)-one)[2]. This interconversion alters the hydrogen-bond donor/acceptor topology of the molecule. Depending on the microenvironment of the specific kinase ATP pocket, the dominant tautomer will dictate secondary off-target binding, often leading to unexpected cross-reactivity with serine/threonine kinases like PLK1 or Aurora kinases.

  • Sulfonyl Vectoring: The highly electronegative sulfonyl linker restricts the conformational flexibility of the morpholine ring, locking it into a specific vector. While this increases potency for the primary target by reducing the entropic penalty of binding, it also creates a rigid "key" that can inadvertently fit perfectly into the slightly larger ATP pockets of off-target kinases[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates AKT AKT PI3K->AKT PIP3 Generation mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 mTORC1 mTORC1 AKT->mTORC1 Activates OffTarget Off-Target Kinases (e.g., DNA-PK, VPS34) Inhibitor 3-MSP Scaffold (Morpholine Probe) Inhibitor->PI3K Primary Target Inhibitor->mTORC2 Cross-Reactivity Inhibitor->mTORC1 Cross-Reactivity Inhibitor->OffTarget Off-Target Binding

Fig 1: PI3K/mTOR signaling network illustrating 3-MSP intervention nodes and potential cross-reactivity.

Comparative Cross-Reactivity Data

To benchmark 3-MSP, we compare its thermodynamic binding affinity ( Kd​ ) and cellular inhibitory concentration ( IC50​ ) against two gold-standard morpholine inhibitors: Buparlisib (BKM120) (a pan-PI3K inhibitor) and PI-103 (a dual PI3K/mTOR inhibitor).

Table 1: Biochemical Kinome Selectivity Profile ( Kd​ , nM)

Data represents active-site competition binding assays (e.g., KINOMEscan methodology)[4]. Lower values indicate higher affinity and greater cross-reactivity.

Kinase Target3-MSP (Probe)Buparlisib (BKM120)PI-103Structural Rationale for Binding
PI3K α 12.435.02.0Primary morpholine H-bond to Val882.
PI3K β 45.1112.03.1Conserved hinge; 3-MSP shows slight α -isoform preference.
mTOR 88.5>10,00020.0PI-103 and 3-MSP span the larger mTOR pocket; BKM120 clashes.
DNA-PK 150.2>10,00014.0PIKK family homology drives cross-reactivity.
VPS34 310.02,50045.0Class III PI3K; sulfonyl vector of 3-MSP limits optimal fit.
PLK1 850.0>10,000>10,000Pyridin-4-ol tautomerization allows weak Ser/Thr kinase binding.
Table 2: Cellular Target Engagement & Off-Target Effects ( IC50​ , nM)

Cellular assays account for membrane permeability and intracellular ATP competition.

Cellular ReadoutPathway / Target3-MSP (Probe)BuparlisibPI-103
pAKT (Ser473) PI3K / mTORC24515015
pS6K (Thr389) mTORC1120>5,00025
γ H2AX foci DNA-PK (Off-target)800>10,000150

Key Insight: While 3-MSP is highly potent against PI3K α , its rigid sulfonyl-morpholine axis induces significant cross-reactivity with mTOR and DNA-PK compared to the highly selective BKM120. Researchers utilizing 3-MSP must account for mTORC1/2 suppression in their phenotypic readouts.

Self-Validating Experimental Protocols

To accurately map the cross-reactivity of novel morpholine-sulfonyl scaffolds like 3-MSP, researchers must employ orthogonal validation methods. Relying solely on enzymatic activity assays is flawed due to varying ATP Km​ values across the kinome.

Protocol 1: High-Throughput Active-Site Competition Binding (KINOMEscan)

This protocol measures thermodynamic affinity ( Kd​ ) independent of ATP concentration, providing a true measure of structural cross-reactivity[5].

Causality & Logic: By using DNA-tagged kinases and an immobilized pan-kinase bait ligand, the assay creates a competitive environment. If 3-MSP cross-reacts with an off-target kinase, it will displace the kinase from the immobilized bait. The unbound kinase is washed away, and the remaining bound kinase is quantified via qPCR. A lower qPCR signal equates to higher cross-reactivity.

Step-by-Step Methodology:

  • Preparation: Express human kinases in T7 phage or HEK-293 cells, fused to a proprietary DNA barcode tag[4].

  • Bait Immobilization: Bind a promiscuous, pan-kinase inhibitor (the "bait") to streptavidin-coated magnetic beads.

  • Competition Reaction: Combine the DNA-tagged kinase library, the immobilized bait, and 3-MSP (test concentrations ranging from 0.1 nM to 10 μ M) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). Incubate for 1 hour at room temperature.

  • Elution & Wash: Magnetically separate the beads. Wash extensively (1x PBS, 0.05% Tween 20) to remove kinases that were displaced by 3-MSP.

  • Quantification: Elute the remaining bead-bound kinases using a high-temperature denaturation step (95°C). Quantify the DNA tags using quantitative PCR (qPCR).

  • Data Analysis: Calculate the Kd​ using the Hill equation based on the dose-dependent reduction in qPCR signal.

Workflow Step1 1. Preparation DNA-tagged Kinase Library Step2 2. Competition Immobilized Bait + 3-MSP Probe Step1->Step2 Step3 3. Elution Wash unbound kinases Step2->Step3 Step4 4. Quantification qPCR of DNA tags (Calculate Kd) Step3->Step4

Fig 2: Active-site competition binding workflow for evaluating kinome-wide cross-reactivity.

Protocol 2: Cellular Target Engagement via Multiplexed Phospho-Flow Cytometry

Biochemical cross-reactivity does not always translate to cellular off-target effects due to spatial compartmentalization and intracellular ATP concentrations[6]. This protocol validates whether 3-MSP's mTOR and DNA-PK cross-reactivity is biologically relevant.

Causality & Logic: By simultaneously measuring pAKT(S473) (a marker of mTORC2/PI3K activity) and γ H2AX (a marker of DNA-PK response to DNA damage) in intact cells, we can establish a therapeutic window. If 3-MSP induces a drop in pAKT at 50 nM but requires 1,000 nM to suppress γ H2AX, the cross-reactivity is biochemically real but cellularly negligible at low doses.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 cells at 1×105 cells/mL. Treat with 3-MSP (dose-response: 1 nM to 10 μ M) for 2 hours.

  • Stimulation (Optional but Recommended): To assess DNA-PK cross-reactivity, induce DNA double-strand breaks by treating cells with 1 μ M Doxorubicin for the final 30 minutes of the 3-MSP incubation.

  • Fixation & Permeabilization: Fix cells immediately with 4% paraformaldehyde (10 min, RT). Permeabilize using ice-cold 90% methanol (30 min on ice) to expose nuclear and cytoplasmic phospho-epitopes.

  • Antibody Staining: Multiplex stain with anti-pAKT(S473)-AlexaFluor488 and anti- γ H2AX(S139)-AlexaFluor647.

  • Acquisition & Analysis: Run on a flow cytometer (e.g., BD LSRFortessa). Calculate the IC50​ for the reduction of Median Fluorescence Intensity (MFI) in both channels to determine the cellular selectivity index.

Conclusion

The 3-(Morpholinosulfonyl)pyridin-4-ol scaffold is a potent chemical starting point for lipid kinase inhibition. However, its objective performance profile reveals intrinsic cross-reactivity with the broader PIKK family (mTOR, DNA-PK) driven by the highly conserved morpholine-hinge interaction and the rigid sulfonyl vector. When utilizing this or similar scaffolds, researchers must employ comprehensive KINOMEscan profiling and orthogonal cellular assays to ensure that observed phenotypic outcomes are driven by the primary target rather than cryptic polypharmacology.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Pharmaceuticals (Basel). Available at:[Link]

  • Kinome-wide Activity Modeling from Diverse Public High-Quality Datasets. PLoS One. Available at:[Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology. Available at:[Link]

  • The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. Frontiers in Molecular Biosciences. Available at:[Link]

  • US9828378B2 - Kinase inhibitors and methods of use. Google Patents.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Morpholinosulfonyl)pyridin-4-ol

As a Senior Application Scientist, I frequently guide research teams through the critical transition of novel small molecule inhibitors from synthesis to in vitro and in vivo assays. 3-(Morpholinosulfonyl)pyridin-4-ol is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the critical transition of novel small molecule inhibitors from synthesis to in vitro and in vivo assays. 3-(Morpholinosulfonyl)pyridin-4-ol is a specialized structural motif often utilized as an intermediate or building block in the development of kinase inhibitors and apoptosis-targeting therapeutics[1].

Because comprehensive, compound-specific toxicological data (such as a fully realized, globally harmonized SDS) is often unavailable during early-stage drug development, we must employ a performance-based exposure control limit (PB-ECL) strategy[2]. This guide establishes a self-validating safety and operational framework. By understanding the chemical causality behind these protocols, laboratory personnel can confidently and safely manage this compound.

Chemical Hazard Profiling & Causality

While 3-(Morpholinosulfonyl)pyridin-4-ol may lack a dedicated SDS in its early R&D lifecycle, its constituent functional groups dictate our safety approach:

  • Pyridine Moiety: Pyridine derivatives are notorious for their ability to rapidly permeate standard latex and single-layer nitrile, acting as both a systemic toxin and a vehicle for other molecules[3][4].

  • Morpholine & Sulfonyl Groups: Morpholine derivatives are established skin and eye irritants and carry a high risk of respiratory tract irritation if aerosolized[5]. The sulfonyl group increases the molecule's polarity, often necessitating aggressive organic solvents like DMSO for reconstitution, which further amplifies dermal penetration risks.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a robust PPE strategy is non-negotiable. The following table synthesizes the required PPE, grounded in the causality of the compound's structural hazards[6][7].

PPE CategoryRecommended SpecificationCausality / Scientific Rationale
Hand Protection Double-layered, chemical-resistant nitrile gloves (min. 8 mil thickness).Pyridine derivatives can compromise standard glove integrity. Double-gloving provides a breakthrough barrier. The outer glove must be discarded immediately if contaminated[6][7].
Eye/Face Protection Tightly fitting chemical splash goggles (EN 166/NIOSH approved).Morpholine-containing compounds cause severe ocular irritation. Standard safety glasses with side shields are insufficient against aerosolized powders or solvent splashes[5][7].
Body Protection Solid-front, fluid-resistant laboratory coat with knit cuffs.Prevents electrostatic attraction of the powder to personal clothing and provides a barrier against DMSO-solubilized compound spills[6][7].
Respiratory Handled exclusively within a certified Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood.Prevents inhalation of fine, highly electrostatic powders. Novel small molecules must be treated as potential cytotoxins until proven otherwise[2][6].

Operational Workflow: Reconstitution and Handling

Standardizing the handling of 3-(Morpholinosulfonyl)pyridin-4-ol ensures reproducibility in your assays while maintaining strict containment.

Step-by-Step Solubilization Protocol:

  • Preparation & Engineering Controls: Verify the chemical fume hood has a valid certification and adequate face velocity. Line the working surface with absorbent, plastic-backed bench paper to contain micro-spills[6].

  • Weighing (Static Mitigation): Small molecule powders are highly electrostatic. Use an anti-static ionizer fan near the analytical balance and employ a grounded, anti-static micro-spatula[6]. This prevents the powder from aerosolizing or clinging to the weigh boat, which is a primary cause of accidental inhalation and inaccurate dosing.

  • Solvent Addition: Transfer the pre-weighed solid to a chemically inert, amber glass vial (to prevent potential UV degradation). Slowly add the required volume of anhydrous DMSO or appropriate buffer. Crucial: Do not inject the solvent aggressively, as this can aerosolize the powder[8].

  • Homogenization: Seal the vial with a PTFE-lined cap before vortexing. Never vortex an open container of a novel small molecule. This is a self-validating step: a sealed system guarantees zero aerosol exposure.

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the sulfonyl linkage. Store strictly at -20°C[8].

OperationalWorkflow Start Pre-Operation: Verify Hood & Don PPE Weigh Weighing: Use Anti-static Spatula Start->Weigh Solubilize Solubilization: Add Solvent Slowly Weigh->Solubilize Vortex Homogenization: Seal Vial, Then Vortex Solubilize->Vortex Storage Storage: Aliquot to -20°C Vortex->Storage

Workflow for the safe weighing and solubilization of novel small molecule inhibitors.

Spill Management and Disposal Plan

Because 3-(Morpholinosulfonyl)pyridin-4-ol is frequently dissolved in DMSO—a carrier solvent that rapidly transports dissolved solutes through the dermal layer—spill management must be aggressive and immediate[6][8].

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity and ensure the fume hood sash is pulled down to a safe operating height[7].

  • Contain: For liquid spills, surround the perimeter with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or vermiculite). Do not use combustible materials like standard paper towels for large solvent spills[6][9].

  • Neutralize & Clean: Carefully sweep the absorbent material using non-sparking tools and place it into a highly visible, sealable hazardous waste container[7][9]. Wash the affected area thoroughly with soap and water, as pyridine/morpholine residues can persist on stainless steel surfaces.

Waste Segregation (Self-Validating System): Improper disposal of kinase inhibitor building blocks poses severe environmental toxicity risks. Segregate waste strictly at the point of generation to prevent cross-reactivity[8].

DisposalPlan Waste Generate Chemical Waste Decision Waste State? Waste->Decision Solid Solid Waste (Gloves, Tips, Vials) Decision->Solid Solid Liquid Liquid Waste (DMSO/Buffer Solutions) Decision->Liquid Liquid SolidBin Designated Solid Hazardous Waste Bin Solid->SolidBin LiquidBin Compatible Liquid Hazardous Waste Carboy Liquid->LiquidBin EHS EHS Pickup & Incineration SolidBin->EHS LiquidBin->EHS

Decision tree for the strict segregation and disposal of chemical waste.

Sources

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